DD202-114
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H35FN4O5 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
2-[[4-[6-[[2-fluoro-4-(oxetan-3-yl)phenyl]methoxy]-2-pyridinyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C33H35FN4O5/c34-27-14-22(25-18-41-19-25)4-5-24(27)20-43-32-3-1-2-28(36-32)21-8-11-37(12-9-21)17-31-35-29-7-6-23(33(39)40)15-30(29)38(31)16-26-10-13-42-26/h1-7,14-15,21,25-26H,8-13,16-20H2,(H,39,40)/t26-/m0/s1 |
InChI Key |
SFKAXUUDIGSMBK-SANMLTNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of PF-114 in Chronic Myeloid Leukemia (CML) Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL1 tyrosine kinase, a product of the Philadelphia chromosome translocation [t(9;22)(q34;q11)].[1][2] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance, primarily through mutations in the ABL1 kinase domain, remains a significant clinical challenge.[1][3][4] The 'gatekeeper' T315I mutation, in particular, confers resistance to most first and second-generation TKIs. PF-114 (Vamotinib) is a third/fourth-generation, orally bioavailable, ATP-competitive TKI specifically designed to overcome these limitations. It demonstrates high potency against wild-type BCR-ABL1 and a wide range of clinically relevant mutants, including T315I. Structurally similar to ponatinib, PF-114 was modified to achieve greater selectivity and avoid off-target kinases like VEGFR2, aiming to reduce the cardiovascular toxicities associated with its predecessor. This guide provides a detailed examination of the molecular mechanism of PF-114, its effects on intracellular signaling cascades, the resultant cellular outcomes, and the experimental methodologies used for its characterization.
Core Mechanism: Direct Inhibition of BCR-ABL1 Kinase
PF-114 functions as a potent, ATP-competitive inhibitor of the BCR-ABL1 kinase. By binding to the ATP-binding pocket of the ABL1 kinase domain, it blocks the autophosphorylation of BCR-ABL1 and prevents the subsequent phosphorylation of its downstream substrates. This inhibition is effective against both the native (wild-type) enzyme and various mutated forms that cause resistance to other TKIs. Pre-clinical studies have confirmed its ability to inhibit not only the T315I mutant but also others such as E255K and Y253F. Its rational design provides a high degree of selectivity, which is crucial for an improved safety profile.
Inhibition of Downstream Signaling Pathways
The constitutive activity of BCR-ABL1 drives several oncogenic signaling pathways that promote cell proliferation and survival. PF-114 effectively abrogates these pathways by blocking the initial phosphorylation event.
The primary downstream events following PF-114-mediated BCR-ABL1 inhibition include:
-
Dephosphorylation of CrkL: CRKL (Crk-like protein) is a key adaptor protein and a direct substrate of BCR-ABL1. Its phosphorylation status is a reliable biomarker of BCR-ABL1 kinase activity. PF-114 treatment leads to a rapid and dose-dependent dephosphorylation of CrkL.
-
Inhibition of Pro-Survival Pathways: PF-114 suppresses multiple downstream signaling cascades critical for CML cell survival and proliferation.
-
PI3K/Akt Pathway: Inhibition of Akt phosphorylation.
-
RAS/MEK/ERK Pathway: Inhibition of ERK1/2 phosphorylation.
-
JAK/STAT Pathway: Downregulation of phosphorylated STAT5 and JAK2.
-
Interestingly, while inhibiting these core pathways, PF-114 treatment has been observed to activate STAT3 phosphorylation, which may act as a potential cell rescue mechanism. This suggests that a combination therapy with STAT3 inhibitors could yield an improved therapeutic outcome.
Cellular Consequences of BCR-ABL1 Inhibition
The blockade of oncogenic signaling by PF-114 culminates in potent anti-leukemic effects, primarily through the induction of cell cycle arrest and apoptosis.
-
G1 Cell Cycle Arrest: PF-114 treatment causes CML cells to arrest in the G1 phase of the cell cycle. This is associated with an increase in the expression of the cyclin-dependent kinase inhibitor p27.
-
Induction of Apoptosis: PF-114 is a powerful inducer of apoptosis in BCR-ABL1-positive cells. The molecular events include:
-
Mitochondrial Pathway Activation: A reduction in the mitochondrial transmembrane potential.
-
Modulation of Bcl-2 Family Proteins: Decreased phosphorylation of pro-apoptotic proteins like BAD (Bcl-2-associated death promoter) and Bim (Bcl-2-like protein 11), and other members like Bid, Bcl-xL, and Mcl-1.
-
Caspase Activation: Activation of initiator caspase-9 and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP).
-
DNA Fragmentation: The process culminates in internucleosomal DNA fragmentation, a hallmark of apoptosis.
-
Data Presentation: Quantitative Analysis
Table 1: In Vitro Kinase Inhibition Profile of PF-114
| Kinase Target | IC₅₀ (nM) | Reference |
| Wild-type ABL | Data not specified, but potent nanomolar activity reported. | , |
| ABL T315I | Potent nanomolar activity reported. | , |
| ABL E255K | Potent nanomolar activity reported. | |
| ABL Y253F | Potent nanomolar activity reported. |
Note: Specific IC₅₀ values were not detailed in the provided search results, but consistent reports describe high inhibitory activity at low nanomolar concentrations.
Table 2: Cellular Proliferation Inhibition by PF-114
| Cell Line | BCR-ABL Status | IC₅₀ (nM) | Reference |
| K562 | p210 BCR-ABL (wild-type) | "Exceptional potency" at low nanomolar concentrations. | , |
| KCL-22 | p210 BCR-ABL (wild-type) | Effective inhibition reported. | |
| Ba/F3 p210 | Wild-type | Potent inhibition reported. | |
| Ba/F3 p210 T315I | T315I Mutant | Potent inhibition reported. | |
| BCR-ABL Negative Lines (e.g., HL-60) | Negative | Markedly more refractory. | ,, |
Table 3: Clinical Efficacy from Phase I Study (NCT02885766)
| Response Metric | Patient Cohort | Result | Reference |
| Complete Hematologic Response (CHR) | 30 evaluable subjects | Achieved in 14 subjects (47%) | |
| Major Cytogenetic Response (MCyR) | 44 evaluable subjects | Achieved in 14 subjects (32%) | |
| Complete Cytogenetic Response (CCyR) | 50 evaluable subjects | Achieved in 10 subjects (20%) | |
| Major Molecular Response (MMR) | 51 evaluable subjects | Achieved in 7 subjects (14%) | |
| Response in T315I Patients | 16 subjects with T315I | 5 subjects responded (3 CHR, 3 MCyR, 1 CCyR) |
Note: The most effective and well-tolerated doses for achieving responses were identified as 200 mg and 300 mg daily. The Maximum Tolerated Dose (MTD) was determined to be 600 mg, with skin toxicity being the dose-limiting toxicity (DLT).
Experimental Protocols
The characterization of PF-114's mechanism of action relies on a suite of standard and specialized molecular and cellular biology techniques.
Protocol 1: Western Blotting for Protein Phosphorylation and Expression
-
Objective: To determine the effect of PF-114 on the phosphorylation status of BCR-ABL1 and its downstream targets, and on the expression of apoptosis-related proteins.
-
Methodology:
-
Cell Culture and Treatment: CML cell lines (e.g., K562) are cultured to logarithmic growth phase and treated with a dose range of PF-114 or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated with primary antibodies overnight at 4°C. Target primary antibodies include: anti-p-ABL, anti-p-CrkL, anti-p-STAT5, anti-p-Akt, anti-p-ERK1/2, anti-Caspase-9, anti-PARP, and anti-β-actin (as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Protocol 2: Cell Viability Assay (MTT/XTT)
-
Objective: To quantify the cytotoxic and anti-proliferative effects of PF-114 on CML cells.
-
Methodology:
-
Cell Seeding: CML cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Drug Treatment: Cells are treated with serial dilutions of PF-114. Control wells receive vehicle only.
-
Incubation: Plates are incubated for a standard period (e.g., 48 or 72 hours).
-
Reagent Addition: MTT or XTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Measurement: A solubilizing agent (for MTT) is added, and the absorbance is read on a microplate reader at the appropriate wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined using non-linear regression analysis.
-
Protocol 3: Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify PF-114-induced apoptosis and cell cycle distribution.
-
Methodology:
-
Cell Treatment: Cells are treated with PF-114 as described above.
-
Harvesting: Cells are harvested, washed with cold PBS.
-
Staining:
-
For Apoptosis: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Cells are fixed in cold 70% ethanol, then treated with RNase A and stained with PI.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Analysis:
-
Apoptosis: Cells are gated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle: The percentage of cells in G0/G1, S, and G2/M phases is quantified based on DNA content (PI fluorescence intensity).
-
-
Conclusion
PF-114 is a highly potent and selective third/fourth-generation TKI that effectively targets the BCR-ABL1 oncoprotein, including the formidable T315I resistance mutation. Its mechanism of action is centered on the direct inhibition of BCR-ABL1 kinase activity, leading to the comprehensive shutdown of downstream pro-survival and proliferative signaling pathways such as PI3K/Akt, RAS/MEK/ERK, and JAK/STAT. This targeted inhibition culminates in G1 cell cycle arrest and the robust induction of apoptosis in CML cells. With a rationally designed structure to improve selectivity and minimize off-target toxicities seen with earlier-generation inhibitors, PF-114 (Vamotinib) represents a significant therapeutic candidate for CML patients who have developed resistance to prior TKI therapies.
References
- 1. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Disease Progression and Resistance to Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia: An Update [mdpi.com]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Target of PF-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114, also known as vamotinib (B10786111), is a third-generation tyrosine kinase inhibitor (TKI) designed to target the constitutively activated BCR-ABL kinase, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias such as chronic myeloid leukemia (CML). A significant challenge in the treatment of CML is the emergence of resistance to TKI therapy, often driven by mutations in the ABL kinase domain. PF-114 was specifically developed to be a potent and selective inhibitor of both the native (wild-type) BCR-ABL kinase and its clinically significant mutant forms, including the highly resistant "gatekeeper" T315I mutation.[1][2] This guide provides a comprehensive overview of the molecular target of PF-114, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Primary Molecular Target: BCR-ABL Tyrosine Kinase
The primary molecular target of PF-114 is the aberrant BCR-ABL fusion oncoprotein.[1][3] This protein, resulting from a reciprocal translocation between chromosomes 9 and 22, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and survival. PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL, thereby blocking its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[4][5]
A key feature of PF-114 is its high efficacy against a wide range of BCR-ABL mutations that confer resistance to first and second-generation TKIs. This includes the T315I mutation, which is notoriously difficult to inhibit due to a steric hindrance that prevents many TKIs from binding effectively.[1][2]
Quantitative Data: Inhibitory Potency of PF-114
The potency of PF-114 has been quantified through in vitro kinase assays and cellular proliferation assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potent inhibitory activity of PF-114 against wild-type and various mutated forms of the ABL kinase at nanomolar concentrations.
| Target Kinase | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Kinase Selectivity Profile
PF-114 was designed for improved selectivity compared to other third-generation TKIs like ponatinib, with the aim of reducing off-target effects.[1] A kinase panel screening of 337 kinases revealed that at a concentration of 100 nM, PF-114 exhibits high selectivity for the ABL kinase. While it shows some activity against other kinases, the profile is more focused compared to less selective inhibitors.
| Kinase | Residual Activity at 100 nM PF-114 |
| ABL1 | <1% |
| ABL1 (T315I) | <1% |
| ABL2 (ARG) | <10% |
| DDR1 | <10% |
| DDR2 | <10% |
| FMS | <10% |
| FRK/PTK5 | <10% |
| LCK | <10% |
| LYN | <10% |
| LYNB | <10% |
| PDGFRα | <10% |
| RET | <10% |
Signaling Pathways and Mechanism of Action
PF-114 exerts its anti-leukemic effects by inhibiting the BCR-ABL kinase, which leads to the downregulation of several key downstream signaling pathways crucial for the survival and proliferation of Ph+ leukemia cells. The inhibition of BCR-ABL by PF-114 results in the dephosphorylation of direct substrates like CrkL (v-crk sarcoma virus CT10 oncogene homolog-like), a key adaptor protein in BCR-ABL signaling.[2] This, in turn, disrupts downstream pathways including the RAS/MAPK (ERK1/2) and PI3K/Akt pathways, ultimately leading to G1 cell cycle arrest and the induction of apoptosis.[2]
Caption: BCR-ABL Signaling Pathway Inhibition by PF-114.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular activity of PF-114.
In Vitro BCR-ABL Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of PF-114 on the enzymatic activity of the ABL kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human ABL kinase (wild-type and mutants)
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
PF-114 (serial dilutions)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-Resolved Fluorescence (TRF) plate reader
-
-
Procedure:
-
Prepare serial dilutions of PF-114 in kinase buffer.
-
In a 96-well plate, add the recombinant ABL kinase, the peptide substrate, and the PF-114 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.
-
Wash the plate to remove unbound antibody.
-
Add enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percentage of inhibition for each PF-114 concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation and Viability Assay (XTT Assay)
This assay assesses the effect of PF-114 on the proliferation and viability of BCR-ABL-positive cell lines.
Methodology:
-
Reagents and Materials:
-
Ba/F3 cells expressing wild-type or mutant BCR-ABL, or K562 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PF-114 (serial dilutions)
-
XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., N-methyl dibenzopyrazine methyl sulfate)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of PF-114 to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Add the XTT labeling mixture and the electron-coupling reagent to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance of the formazan (B1609692) product at 450 nm with a reference wavelength of 650 nm.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
-
Western Blot Analysis of BCR-ABL Substrate Phosphorylation
This method is used to visualize the inhibition of BCR-ABL kinase activity within cells by assessing the phosphorylation status of its downstream substrate, CrkL.
Methodology:
-
Reagents and Materials:
-
BCR-ABL positive cells (e.g., K562)
-
PF-114
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat the cells with various concentrations of PF-114 for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Experimental and Logical Workflows
The characterization of PF-114 follows a logical progression from in vitro enzymatic assays to cellular and in vivo studies.
Caption: A typical experimental workflow for characterizing PF-114.
Conclusion
PF-114 is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, with significant activity against both wild-type and a broad range of clinically relevant mutant forms, including the formidable T315I mutation. Its mechanism of action involves the direct inhibition of the BCR-ABL kinase, leading to the suppression of key downstream signaling pathways that are essential for the survival and proliferation of Philadelphia chromosome-positive leukemia cells. The comprehensive in vitro and cellular data, supported by detailed experimental methodologies, underscore the therapeutic potential of PF-114 as a valuable agent in the management of CML, particularly in cases of resistance to other TKI therapies.
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vamotinib (PF-114) is a Potent, Selective and Orally Active Tyrosine Kinase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PF-114 (Vamotinib) as a BCR-ABL T315I Inhibitor
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome (Ph+), which results in the formation of the constitutively active BCR-ABL tyrosine kinase.[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through the "gatekeeper" T315I mutation, presents a significant clinical challenge.[2][3] This mutation confers resistance to all first and second-generation TKIs.[4][5] PF-114 (also known as Vamotinib) is a third-generation, orally bioavailable, ATP-competitive TKI specifically designed to overcome this resistance. It potently inhibits wild-type BCR-ABL and a wide range of clinically relevant mutants, including T315I. Preclinical studies have demonstrated that PF-114 is more selective than the multi-targeted inhibitor ponatinib (B1185), suggesting a potentially improved safety profile. This guide provides a comprehensive technical overview of PF-114, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action and Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways crucial for cell proliferation and survival. Key pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway, as well as the JAK/STAT pathway. A critical substrate and downstream indicator of BCR-ABL activity is the CrkL adaptor protein. The T315I mutation in the ABL kinase domain sterically hinders the binding of most TKIs to the ATP-binding pocket, leading to drug resistance.
PF-114 is an ATP-competitive inhibitor that binds to the active site of the ABL kinase domain, effectively blocking its autophosphorylation and the subsequent phosphorylation of its downstream substrates. Its chemical structure is designed to accommodate the conformational change induced by the T315I mutation, allowing it to inhibit the mutated kinase with high potency. By inhibiting BCR-ABL, PF-114 deactivates these downstream pathways, leading to the induction of apoptosis and suppression of proliferation in Ph+ leukemia cells.
Quantitative Data: In Vitro Efficacy
PF-114 demonstrates potent inhibitory activity against wild-type ABL kinase and a comprehensive panel of clinically relevant mutants at low nanomolar concentrations. Its efficacy extends to various Ph+ cell lines, including those harboring the T315I mutation.
Table 1: Biochemical Inhibition of ABL Kinase Mutants by PF-114
| Kinase Target | IC50 (nM) |
| ABL (Wild-Type) | 0.49 |
| ABL T315I | 0.78 |
| ABL G250E | 7.4 |
| ABL Q252H | 12 |
| ABL Y253F | 4.1 |
| ABL E255K | 9.5 |
| ABL F317I | 2.0 |
| ABL M351T | 2.8 |
| ABL H396P | 1.0 |
| Data sourced from cell-free enzymatic assays. |
Table 2: Cellular Anti-proliferative Activity of PF-114
| Cell Line | BCR-ABL Status | IC50 (nM) |
| K562 | p210 (WT) | 1-5 |
| Ba/F3 p210 | p210 (WT) | ~10 |
| Ba/F3 T315I | p210 (T315I) | ~75 |
| KCL-22 | p210 (WT) | Potent Inhibition |
| SupB15 | p185 (WT) | Potent Inhibition |
| Tom-1 | p185 (WT) | Potent Inhibition |
| BV-173 | p185 (WT) | Potent Inhibition |
| Data sourced from cellular proliferation assays (e.g., XTT, MTT). |
Preclinical and Clinical Efficacy Overview
In vivo studies using murine models of CML have shown that PF-114 significantly prolongs survival. In a model of BCR-ABL-T315I-driven leukemia, PF-114 administered at 50 mg/kg demonstrated a survival benefit comparable to that of ponatinib at 25 mg/kg.
A Phase 1 clinical trial (NCT02885766) evaluated PF-114 in heavily pre-treated CML patients who were resistant to second-generation TKIs or harbored the T315I mutation.
-
Maximum Tolerated Dose (MTD): 600 mg/day, with Grade 3 psoriasis-like skin toxicity as the dose-limiting toxicity.
-
Optimal Safety/Efficacy Dose: 300 mg/day.
-
Efficacy in T315I Patients: 5 out of 16 patients with the BCR-ABL T315I mutation responded to treatment, achieving outcomes such as Complete Hematologic Response (CHR) and Major Cytogenetic Response (MCyR).
-
Safety Profile: Notably, no vascular occlusive events, a significant concern with ponatinib, were observed during the study.
Experimental Protocols and Workflows
The evaluation of a novel TKI like PF-114 follows a structured preclinical workflow, from initial biochemical assays to cellular and in vivo models.
Protocol: Cell-Free Enzymatic Kinase Assay
This assay quantifies the direct inhibitory effect of PF-114 on the enzymatic activity of recombinant ABL kinase and its mutants.
-
Reagents & Materials: Recombinant human ABL kinases (wild-type and mutants), kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), ATP, specific peptide substrate (e.g., Abltide), PF-114 serial dilutions, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the specific recombinant ABL kinase, and the peptide substrate.
-
Add serial dilutions of PF-114 (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Dispense the kinase/substrate mixture into the wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using a luminescence-based detection system like ADP-Glo™, following the manufacturer's protocol. The luminescent signal is proportional to kinase activity.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the log concentration of PF-114.
-
Protocol: Ba/F3 Cellular Proliferation Assay
This assay measures the ability of PF-114 to inhibit the growth of cells whose survival is dependent on BCR-ABL kinase activity.
-
Cell Lines: Murine Ba/F3 pro-B cells engineered to express human BCR-ABL (wild-type or T315I mutant).
-
Culture Conditions: Maintain Ba/F3 parent cells in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL IL-3. Maintain BCR-ABL expressing cells in the same medium without IL-3 to ensure dependence on the oncoprotein.
-
Procedure:
-
Harvest log-phase cells and wash twice with IL-3 free medium to remove any residual growth factor.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of IL-3 free medium.
-
Add 100 µL of medium containing 2x final concentrations of serially diluted PF-114. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assess cell viability using a colorimetric or fluorometric method. For an XTT assay: add 50 µL of XTT reagent to each well and incubate for 4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values.
-
Protocol: Western Blot for Downstream Signaling
This method verifies that PF-114 inhibits BCR-ABL activity within the cell by measuring the phosphorylation status of key downstream targets like CrkL and STAT5.
-
Cell Treatment & Lysis:
-
Seed Ba/F3-T315I or K562 cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with varying concentrations of PF-114 (e.g., 0, 10, 50, 200 nM) for 2-4 hours.
-
Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL Tyr207) or phosphorylated STAT5 (p-STAT5 Tyr694).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for total CrkL, total STAT5, or a housekeeping protein like β-actin.
-
Protocol: Murine Xenograft Model for In Vivo Efficacy
This protocol outlines a common approach to evaluate the anti-tumor activity of PF-114 in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human or murine leukemia cells.
-
Leukemia Induction:
-
Harvest Ba/F3 cells expressing BCR-ABL-T315I.
-
Wash and resuspend the cells in sterile, serum-free PBS or RPMI medium.
-
Inject approximately 1x10⁶ cells intravenously (tail vein) into each mouse.
-
-
Treatment Regimen:
-
Once leukemia is established (e.g., confirmed by peripheral blood analysis or signs of illness, typically 5-7 days post-injection), randomize mice into treatment groups.
-
Prepare PF-114 for oral gavage at the desired dose (e.g., 50 mg/kg). The vehicle control should be administered to the control group.
-
Administer treatment daily via oral gavage.
-
-
Monitoring and Endpoint:
-
Monitor mice daily for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.
-
The primary endpoint is overall survival. Mice are euthanized when they reach a moribund state as per institutional animal care guidelines.
-
Record survival data and analyze using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.
-
Conclusion
PF-114 (Vamotinib) is a highly potent and selective third-generation TKI that effectively targets the challenging BCR-ABL T315I mutation. Its robust activity in biochemical, cellular, and in vivo preclinical models, coupled with promising results from early-phase clinical trials, establishes it as a valuable therapeutic candidate for CML patients who have developed resistance to other TKIs. The improved selectivity of PF-114 compared to ponatinib may translate to a better long-term safety profile, addressing a critical unmet need in the management of resistant Ph+ leukemias. Further clinical evaluation is warranted to fully define its role in the CML treatment landscape.
References
- 1. Vamotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
Vamotinib (PF-114): A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vamotinib (B10786111) (PF-114) is a potent and selective, third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, including chronic myeloid leukemia (CML).[1][2][3] This technical guide provides an in-depth overview of Vamotinib's mechanism of action, its inhibition of the BCR-ABL signaling pathway, and its efficacy against wild-type and mutated forms of BCR-ABL, most notably the gatekeeper T315I mutation which confers resistance to many other TKIs.[3][4][5] The document includes a compilation of quantitative data on Vamotinib's activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, creates the BCR-ABL1 fusion gene.[4][5] The product of this gene, the BCR-ABL oncoprotein, is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of hematopoietic cells, leading to CML and a subset of acute lymphoblastic leukemia (ALL).[4][5] While the development of TKIs has revolutionized the treatment of these malignancies, the emergence of resistance, often due to point mutations in the ABL kinase domain, remains a significant clinical challenge.[3] The T315I mutation, in particular, has proven to be a formidable obstacle for first and second-generation TKIs.[3][4]
Vamotinib is an ATP-competitive oral TKI that has demonstrated high inhibitory activity against both wild-type BCR-ABL and a wide range of clinically relevant mutants, including T315I.[3][6] Preclinical and clinical studies have shown its potential to overcome resistance and induce apoptosis in Ph+ leukemia cells.[4][7]
Mechanism of Action and Signaling Pathway Inhibition
Vamotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ABL kinase domain of the BCR-ABL oncoprotein, thereby inhibiting its kinase activity.[3][6] This blockade of ATP binding prevents the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[7][8] The constitutive kinase activity of BCR-ABL drives several downstream signaling pathways crucial for cell proliferation, survival, and adhesion. By inhibiting BCR-ABL, Vamotinib effectively shuts down these oncogenic signals.
The primary signaling pathways inhibited by Vamotinib include:
-
RAS/MAPK Pathway: BCR-ABL activates the RAS/MAPK pathway, which promotes cell proliferation. Vamotinib's inhibition of BCR-ABL leads to the dephosphorylation of downstream effectors like ERK1/2.[9]
-
PI3K/AKT Pathway: This pathway is critical for cell survival and is activated by BCR-ABL. Vamotinib treatment results in the inhibition of AKT phosphorylation.[9]
-
JAK/STAT Pathway: STAT5 is a key substrate of BCR-ABL, and its phosphorylation is essential for leukemogenesis. Vamotinib effectively inhibits STAT5 phosphorylation.[8][10]
-
CrkL Adaptor Protein: CrkL is a major substrate of BCR-ABL, and its phosphorylation status is a reliable biomarker of BCR-ABL kinase activity. Vamotinib leads to the dephosphorylation of CrkL.[8][9]
The inhibition of these pathways ultimately leads to cell cycle arrest at the G1 phase and the induction of apoptosis, as evidenced by increased Annexin V reactivity, caspase activation, and PARP cleavage.[9]
Quantitative Data
The potency of Vamotinib has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and kinase selectivity data.
Table 1: Vamotinib (PF-114) IC50 Values against ABL Kinase and its Mutants
| Target Kinase | IC50 (nM) |
| ABL | 0.49[7][8] |
| ABL (T315I) | 0.78[7][8] |
| ABL (E255K) | 9.5[7][8] |
| ABL (F317I) | 2.0[7][8] |
| ABL (G250E) | 7.4[7][8] |
| ABL (H396P) | 1.0[7][8] |
| ABL (M351T) | 2.8[7][8] |
| ABL (Q252H) | 12[7][8] |
| ABL (Y253F) | 4.1[7][8] |
Table 2: Kinase Selectivity Profile of Vamotinib (PF-114)
A comprehensive, publicly available KINOMEscan dataset for Vamotinib is not currently available. However, a kinase inhibition profiling study against 337 kinases at a concentration of 100 nM provided insights into its selectivity.[1] The following table lists some of the identified off-target kinases with less than 10% residual activity.
| Off-Target Kinase |
| ABL2/ARG |
| DDR1 |
| DDR2 |
| FMS |
| FRK/PTK5 |
| LCK |
| LYN |
| LYNB |
| PDGFRα |
| RET |
Data from a kinase profile screening with 100 nM of Vamotinib.[1]
Table 3: In Vitro Cellular Activity of Vamotinib (PF-114)
| Cell Line | Assay | Endpoint | Result |
| K562 (Ph+ CML) | Cell Growth Inhibition (MTT) | IC50 | 1 nM[7] |
| Ba/F3 expressing BCR-ABL | Anti-proliferative | - | Dose-dependent inhibition (0-2000 nM)[7][8] |
| Ba/F3 expressing BCR-ABL and BCR-ABL-T315I | Apoptosis Induction | - | Dose-dependent induction (0-100 nM)[7][8] |
| Ph+ patient-derived cell lines (K562, KCL-22, SupB15, Tom-1, BV-173) | Growth Inhibition | - | Dose-dependent inhibition (0-1000 nM)[7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Vamotinib.
BCR-ABL Kinase Assay
This assay measures the ability of Vamotinib to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., Abltide peptide or GST-CrkL)
-
Vamotinib (PF-114) at various concentrations
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of Vamotinib in kinase buffer.
-
In a 96-well plate, add the recombinant BCR-ABL enzyme to each well.
-
Add the Vamotinib dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or substrate phosphorylation) using a suitable method like the ADP-Glo™ assay, which measures luminescence proportional to ADP concentration.
-
Calculate the percentage of inhibition for each Vamotinib concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Vamotinib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of Vamotinib on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Ph+ leukemia cell lines (e.g., K562, Ba/F3-BCR-ABL)
-
Complete cell culture medium
-
Vamotinib (PF-114) at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of Vamotinib and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each Vamotinib concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the Vamotinib concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Ph+ leukemia cell lines
-
Vamotinib (PF-114)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with Vamotinib at the desired concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins within the BCR-ABL signaling pathway.
Materials:
-
Ph+ leukemia cell lines
-
Vamotinib (PF-114)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-BCR-ABL, anti-phospho-STAT5, anti-phospho-CrkL) and total proteins as loading controls (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Vamotinib for the desired time and at the specified concentrations.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Clinical Development
Vamotinib has undergone clinical evaluation in patients with CML. A Phase 1 dose-escalation study identified the maximum tolerated dose (MTD) and demonstrated clinical activity in patients who were resistant or intolerant to other TKIs, including those with the T315I mutation.[3][6][11] The most common dose-limiting toxicity was a psoriasis-like skin toxicity.[6] The recommended dose for further Phase 3 studies was determined to be 300 mg per day.[6][11]
Conclusion
Vamotinib (PF-114) is a promising third-generation TKI with potent activity against wild-type and mutated BCR-ABL, including the resistant T315I mutant. Its mechanism of action involves the direct inhibition of BCR-ABL kinase activity, leading to the suppression of key downstream signaling pathways that drive leukemogenesis. This results in the inhibition of cell proliferation and the induction of apoptosis in Ph+ leukemia cells. The preclinical and early clinical data support the continued development of Vamotinib as a valuable therapeutic option for patients with CML who have developed resistance to other TKIs. Further investigation into its long-term efficacy and safety profile is ongoing.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vamotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: PF-114 as a Potent Inducer of Apoptosis in Leukemia Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-114 is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) designed to be effective against both native and mutated forms of the Bcr-Abl fusion protein, a key driver in Philadelphia chromosome-positive (Ph+) leukemias such as Chronic Myeloid Leukemia (CML).[1][2][3] As a derivative of the third-generation inhibitor ponatinib, PF-114 demonstrates high inhibitory activity against wild-type Bcr-Abl and clinically significant mutants, including the highly resistant T315I "gatekeeper" mutation.[2][4][5] Preclinical studies reveal its exceptional potency at low nanomolar concentrations, where it selectively targets Bcr-Abl-positive cells, leading to cell cycle arrest and robust induction of apoptosis.[4][5] This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of PF-114-induced apoptosis in leukemia cells.
Mechanism of Action: Bcr-Abl Inhibition
The primary mechanism of PF-114 is the competitive inhibition of the ATP-binding site on the Bcr-Abl tyrosine kinase.[6][7] This inhibition blocks the autophosphorylation of Bcr-Abl and prevents the subsequent phosphorylation of its downstream substrates, thereby disrupting multiple pro-survival and proliferative signaling pathways critical for the survival of CML cells.[8][9]
A key substrate of Bcr-Abl is the Crk-like protein (CrkL), and its dephosphorylation is one of the earliest and most critical events following PF-114 treatment.[4][8][10] The inhibition of CrkL phosphorylation disrupts the scaffold for downstream signaling proteins, leading to the attenuation of major survival pathways, including the Ras/MAPK (ERK1/2) and PI3K/Akt pathways.[4][9]
Quantitative Data on PF-114 Activity
The efficacy of PF-114 has been quantified in various leukemia cell lines, demonstrating potent and selective cytotoxic effects.
Table 1: Cytotoxicity of PF-114 in Leukemia Cell Lines
| Cell Line | Bcr-Abl Status | IC50 Value (72h exposure) | Citation(s) |
| K562 | Positive (wild-type) | 1 - 5 nM | [8] |
| KCL-22 | Positive | Potent Inhibition | [11] |
| HL-60 | Negative | Markedly refractory | [4][8][10] |
| U937 | Negative | Markedly refractory | [4][8][10] |
| Jurkat | Negative | Markedly refractory | [4][8][10] |
Table 2: Molecular and Cellular Effects of PF-114 in K562 Cells
| Effect | PF-114 Concentration | Time Point | Outcome | Citation(s) |
| Inhibition of Akt & ERK1/2 Phosphorylation | 1, 10, 100 nM | 24 h | Inhibition of pro-survival signaling | [4] |
| Increased p27 Expression | 1, 10, 100 nM | 24 h | Contributes to cell cycle arrest | [4] |
| G1 Phase Cell Cycle Arrest | 1, 10, 100 nM | 24 h | Halts cell proliferation | [4] |
| Bad Dephosphorylation | Not specified | 24 h | Promotes mitochondrial apoptosis | [4] |
PF-114-Induced Apoptotic Signaling Pathway
The inhibition of Bcr-Abl signaling by PF-114 initiates a cascade of events culminating in programmed cell death. This process involves cell cycle arrest followed by the activation of the intrinsic (mitochondrial) apoptotic pathway.
-
Cell Cycle Arrest: Inhibition of the Akt and ERK1/2 pathways leads to an increase in the expression of the cell cycle inhibitor p27, causing cells to arrest in the G1 phase.[4][9]
-
Mitochondrial Pathway Activation: The process is initiated by the dephosphorylation of the pro-apoptotic protein Bad.[4] This allows Bad to translocate to the mitochondria and antagonize anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL).[4][12]
-
Caspase Activation: These mitochondrial events lead to a reduction in the mitochondrial transmembrane potential, the release of cytochrome c, and the subsequent activation of executioner caspases.[4][5]
-
Execution of Apoptosis: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to internucleosomal DNA fragmentation and the morphological changes characteristic of apoptosis.[4][5] The externalization of phosphatidylserine, detected by increased Annexin V reactivity, is a key indicator of this final stage.[4][5]
Experimental Protocols
The following methodologies are central to characterizing the apoptotic effects of PF-114 in leukemia cells.
Cell Lines and Drug Treatment
-
Cell Lines: Bcr-Abl-positive (K562) and Bcr-Abl-negative (HL-60, U937, Jurkat) human leukemia cell lines are utilized.[4][8][10]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and standard antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Preparation: PF-114 is dissolved in DMSO to create a stock solution and then diluted to final concentrations (e.g., 1 nM to 100 nM) in culture medium for experiments.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Leukemia cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are exposed to a range of PF-114 concentrations for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.[8][10]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with PF-114 at various concentrations and time points.
-
Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: Samples are analyzed promptly by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic or necrotic.[4]
Western Blot Analysis
-
Protein Extraction: Following treatment with PF-114, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-CrkL, phospho-Akt, phospho-ERK, p27, cleaved PARP, cleaved Caspase-3, Bcl-2 family members) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Overcoming Resistance and Potential Considerations
A significant advantage of PF-114 is its potent activity against Bcr-Abl mutations that confer resistance to first and second-generation TKIs, most notably the T315I mutation.[2][3][13] This makes PF-114 a promising candidate for patients who have failed previous TKI therapies.[14] However, research also indicates that PF-114 treatment can lead to the activation of STAT3 phosphorylation, which may act as a cell rescue or survival signal.[4][5] This suggests that a combination therapy approach, concurrently targeting both Bcr-Abl with PF-114 and the STAT3 pathway, could be a strategy to enhance therapeutic outcomes and prevent potential resistance.[4][5]
Conclusion
PF-114 is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor that effectively induces apoptosis in Philadelphia chromosome-positive leukemia cells. Its mechanism is driven by the direct inhibition of Bcr-Abl, leading to the suppression of critical pro-survival signaling pathways like PI3K/Akt and MAPK/ERK. This targeted inhibition triggers G1 cell cycle arrest and activates the intrinsic mitochondrial apoptotic cascade, characterized by caspase activation and DNA fragmentation. With demonstrated efficacy against wild-type and, crucially, T315I-mutated Bcr-Abl, PF-114 stands out as a strong therapeutic candidate for CML patients, particularly in the context of TKI resistance.[2][4] Further investigation into combination therapies, such as with STAT3 inhibitors, may yield even more durable clinical responses.[4]
References
- 1. Facebook [cancer.gov]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. scispace.com [scispace.com]
- 5. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] PF-114, a Novel Inhibitor of Bcr-Abl Chimeric Tyrosine Kinase, Attenuates Intracellular CrkL Phosphorylation and Kills Chronic Myeloid Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
PF-114 Kinase Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114, also known as vamotinib (B10786111), is a third-generation oral tyrosine kinase inhibitor (TKI) designed as a highly selective and potent antagonist of the BCR-ABL fusion protein.[1][2][3][4][5] As an analog of ponatinib, PF-114 was developed to retain efficacy against wild-type BCR-ABL and a wide range of clinically relevant mutations, including the highly resistant "gatekeeper" T315I mutation, while exhibiting a narrower off-target kinase profile to improve its safety.[2][6][7] This enhanced selectivity is intended to mitigate some of the adverse effects, such as cardiovascular issues, that have been associated with less selective TKIs.[2][7] This document provides a technical overview of the kinase selectivity profile of PF-114, detailing its activity against its primary targets and a broad panel of other kinases, along with the experimental methodologies used for its characterization.
Data Presentation
Primary Target Kinase Inhibition Profile
PF-114 demonstrates potent, nanomolar inhibition of both native and mutated forms of the BCR-ABL kinase.[2][3] Its efficacy has been confirmed in various preclinical models, including cell-based assays and in vivo studies.[2][7]
| Target | Cell Line | Assay Type | IC50 / Effect | Reference |
| BCR-ABL (Wild-Type) | Ba/F3 | Cell Proliferation (XTT) | Potent inhibition at nanomolar concentrations | [8] |
| BCR-ABL (T315I) | Ba/F3 | Cell Proliferation (XTT) | IC50 of ~75 nM | [1] |
| Other BCR-ABL Mutants | Ba/F3 | Cell Proliferation (XTT) | Potent inhibition at nanomolar concentrations | [8] |
| BCR-ABL | K562 (CML cell line) | Apoptosis Induction | Potent induction at low nanomolar concentrations | [3] |
Off-Target Kinase Selectivity Profile
The selectivity of PF-114 was evaluated in a cell-free enzymatic assay against a panel of 337 kinases. The results, when compared with other TKIs at a concentration of 100 nM, highlight the improved selectivity of PF-114. The following table summarizes the kinases that showed significant inhibition.
| Residual Activity | Kinase Targets |
| <1% | ABL1, ABL1 (T315I), DDR1, DDR2, KIT, PDGFRα, PDGFRβ |
| 1-10% | ARG, CSF1R, FLT3, LCK, LYN, SRC, YES |
| 10-50% | BLK, FGR, FYN, HCK, NTRK1, NTRK2, NTRK3, RET, VEGFR2 |
Data derived from a cell-free enzymatic assay with PF-114 at a concentration of 100 nM.[6][7] It is noteworthy that while exhibiting high selectivity, PF-114's inhibition of PDGFRα is thought to be a potential cause of observed skin toxicity in clinical studies.[1]
Signaling Pathway and Experimental Workflow
BCR-ABL Signaling Pathway Inhibition by PF-114
PF-114 exerts its therapeutic effect by directly inhibiting the ATP-binding site of the BCR-ABL kinase. This action blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates. A key event in this process is the dephosphorylation of the CrkL adaptor protein, which serves as a biomarker for BCR-ABL activity. The inhibition of this central signaling node leads to the downregulation of several pro-survival and proliferative pathways, including the STAT5, Ras/MAPK (ERK1/2), and PI3K/Akt pathways, ultimately inducing cell cycle arrest and apoptosis in BCR-ABL positive cells.[3][5]
Caption: Inhibition of the BCR-ABL signaling cascade by PF-114.
Experimental Workflow for PF-114 Characterization
The preclinical evaluation of a targeted kinase inhibitor like PF-114 follows a structured workflow. This process begins with biochemical assays to determine the compound's potency and selectivity against a broad range of kinases. Promising candidates are then advanced to cell-based assays to assess their on-target efficacy in a more biologically relevant context and to determine their effects on cell viability and proliferation. Finally, in vivo studies using animal models are conducted to evaluate the compound's therapeutic efficacy and safety profile.
Caption: Preclinical characterization workflow for PF-114.
Experimental Protocols
Cell-Free Enzymatic Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Assay Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate by the kinase. Inhibition of the kinase results in a reduced signal. Radiometric assays, which use ³³P-labeled ATP, are a common and sensitive method for this purpose.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
[γ-³³P]ATP
-
Assay buffer (containing MgCl₂, DTT, and other necessary cofactors)
-
PF-114 (or other test compounds) dissolved in DMSO
-
96- or 384-well microplates
-
Filter mats or other substrate capture systems
-
Scintillation counter
-
-
Procedure:
-
A solution of the test compound (e.g., PF-114 at 100 nM) is pre-incubated with the kinase in the assay buffer in the wells of a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and [γ-³³P]ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The phosphorylated substrate is captured on a filter mat, and unincorporated [γ-³³P]ATP is washed away.
-
The amount of incorporated radioactivity on the filter mat is quantified using a scintillation counter.
-
The residual kinase activity is calculated as a percentage of the activity in a control well containing only DMSO (vehicle).
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Assay Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell lines (e.g., Ba/F3 cells expressing different BCR-ABL constructs)
-
Complete cell culture medium
-
PF-114
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere or stabilize.
-
The cells are then treated with a range of concentrations of PF-114 and incubated for a specified period (e.g., 72 hours).
-
Following the incubation, the culture medium is removed, and fresh medium containing MTT solution is added to each well.
-
The plate is incubated for 3-4 hours to allow for the formation of formazan crystals.
-
The MTT-containing medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is expressed as a percentage of the absorbance of untreated control cells, and IC50 values are calculated.
-
Phospho-Flow Cytometry for CrkL Phosphorylation
This assay measures the phosphorylation status of intracellular proteins, such as CrkL, at the single-cell level, providing insights into the activity of specific signaling pathways.
-
Assay Principle: Cells are fixed and permeabilized to allow for the entry of fluorescently labeled antibodies that specifically bind to the phosphorylated form of the target protein. The fluorescence intensity, which is proportional to the amount of the phosphorylated protein, is then measured by flow cytometry.
-
Materials:
-
Cell lines (e.g., K562)
-
PF-114
-
Fixation buffer (e.g., formaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Primary antibody specific for phosphorylated CrkL (p-CrkL)
-
Fluorescently labeled secondary antibody (if the primary is not directly conjugated)
-
Staining buffer (e.g., PBS with BSA and sodium azide)
-
Flow cytometer
-
-
Procedure:
-
Cells are treated with PF-114 or a vehicle control for a defined period.
-
The cells are harvested and then fixed by incubation in a fixation buffer.
-
After fixation, the cells are washed and then permeabilized by incubation in a permeabilization buffer.
-
The permeabilized cells are washed and then incubated with the primary antibody against p-CrkL.
-
If necessary, the cells are washed again and incubated with a fluorescently labeled secondary antibody.
-
The stained cells are washed and resuspended in staining buffer for analysis on a flow cytometer.
-
The geometric mean fluorescence intensity (MFI) of the cell population is measured to quantify the level of CrkL phosphorylation. A decrease in MFI in PF-114-treated cells compared to control cells indicates inhibition of BCR-ABL signaling.
-
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of PF-114 (Vamotinib): A Next-Generation BCR-ABL Inhibitor for Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-114, also known as Vamotinib, is a third-generation, ATP-competitive oral tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in preclinical oncology studies.[1] Developed as a derivative of ponatinib (B1185), PF-114 was rationally designed to potently inhibit the wild-type BCR-ABL kinase and its clinically relevant mutants, including the highly resistant T315I "gatekeeper" mutation, while exhibiting a more selective kinase inhibition profile to improve safety.[2][3] This technical guide provides a comprehensive overview of the preclinical data for PF-114, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented herein is intended to serve as a core resource for researchers and drug development professionals in the field of oncology.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22) chromosomal translocation, which results in the formation of the Philadelphia chromosome and the constitutively active BCR-ABL fusion oncoprotein.[2][4] The development of TKIs targeting BCR-ABL has revolutionized the treatment of CML. However, the emergence of resistance, often driven by mutations in the ABL kinase domain, remains a significant clinical challenge. PF-114 has emerged as a potent and selective inhibitor of both native and mutated BCR-ABL, positioning it as a promising therapeutic agent for resistant Ph+ leukemias.
Mechanism of Action
PF-114 exerts its anti-cancer effects by directly inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition sets off a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in BCR-ABL-positive cells.
The key molecular events following PF-114 treatment include:
-
Dephosphorylation of CrkL: A primary downstream substrate of BCR-ABL, the dephosphorylation of CrkL serves as a key biomarker of PF-114 activity.
-
Inhibition of Downstream Signaling Pathways: PF-114 effectively blocks the pro-survival signaling pathways mediated by BCR-ABL, including the ERK1/2 and Akt pathways.
-
Induction of G1 Cell Cycle Arrest: By inhibiting the proliferative signals from BCR-ABL, PF-114 leads to an arrest of the cell cycle in the G1 phase.
-
Apoptosis Induction: The culmination of these events is the induction of programmed cell death (apoptosis), evidenced by increased Annexin V reactivity, activation of caspases, and cleavage of poly(ADP-ribose)polymerase (PARP).
It has been noted that PF-114 treatment may lead to the activation of STAT3 phosphorylation, suggesting a potential cell rescue mechanism. This finding indicates that combination therapy with a STAT3 inhibitor could be a strategy to enhance the therapeutic efficacy of PF-114.
In Vitro Efficacy
The in vitro activity of PF-114 has been evaluated in various leukemia cell lines, demonstrating potent and selective cytotoxicity against BCR-ABL-positive cells.
| Cell Line | BCR-ABL Status | IC50 (nM) | Reference |
| K562 | Wild-type | 1-5 |
As shown in Table 1, PF-114 exhibits exceptional potency against the CML-derived K562 cell line, with IC50 values in the low nanomolar range. In contrast, leukemia cell lines lacking the BCR-ABL fusion protein were found to be significantly more resistant to the cytotoxic effects of PF-114.
In Vivo Efficacy
Preclinical studies in murine models of CML have demonstrated the therapeutic efficacy of orally administered PF-114. In xenograft models using BCR-ABL or BCR-ABL-T315I-driven leukemia, PF-114 significantly prolonged the survival of the animals, with an efficacy comparable to that of ponatinib. At tolerable doses, PF-114 led to complete inhibition of BCR-ABL positive human CML transplants in immunocompromised mice for up to 240 days without tumor regrowth.
Kinase Selectivity Profile
A key feature of PF-114 is its improved kinase selectivity profile compared to the third-generation inhibitor, ponatinib. This enhanced selectivity is aimed at reducing off-target effects and improving the safety profile of the drug. In a cell-free enzymatic assay against a panel of 337 kinases, PF-114 demonstrated a more focused inhibitory activity compared to ponatinib, dasatinib, and nilotinib (B1678881) at a concentration of 100 nM.
| Kinase | PF-114 (% Residual Activity) | Ponatinib (% Residual Activity) |
| ABL | <1% | <1% |
| ABL T315I | <1% | <1% |
| VEGFR2 | >50% | <1% |
| FLT3 | >10% | <1% |
| KIT | >10% | <1% |
| PDGFRα | >10% | <1% |
| SRC | >10% | <1% |
Note: This table is a qualitative representation based on the provided search results. For precise percentage values, the original publication by Ruthardt et al., Leukemia 2015 should be consulted.
The data indicates that while both PF-114 and ponatinib are highly potent against ABL and its T315I mutant, PF-114 shows significantly less inhibition of other kinases such as VEGFR2, FLT3, and KIT, which are known off-targets of ponatinib associated with adverse events.
Preclinical Pharmacokinetics
While detailed preclinical pharmacokinetic data from animal models is not fully available in the public domain, data from a Phase 1 clinical trial provides some insights into the pharmacokinetic profile of PF-114. In this study, the time to reach maximum plasma concentration (Cmax) was approximately 4 hours, with a half-life of 13.5 hours, supporting a once-daily dosing regimen. Steady-state concentrations were achieved after 8 days of dosing. The pharmacokinetic profile appeared to be linear or near-linear across the dose range studied (50–750 mg).
Experimental Protocols
The following are generalized protocols for key experiments used in the preclinical evaluation of PF-114, based on the methodologies described in the cited literature.
7.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., K562) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of PF-114 or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by non-linear regression analysis.
7.2. Western Blotting
-
Cell Lysis: Cells treated with PF-114 or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-CrkL, total CrkL, p-Akt, total Akt, β-actin).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
7.3. In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a suspension of human CML cells (e.g., K562).
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers (for subcutaneous models) or by bioluminescence imaging (for disseminated models).
-
Drug Administration: Once tumors reach a specified size, the mice are randomized into treatment and control groups. PF-114 is administered orally at various doses, while the control group receives a vehicle.
-
Efficacy Evaluation: Treatment efficacy is assessed by measuring tumor growth inhibition and by monitoring the survival of the animals.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-CrkL).
Advantages of PF-114
Conclusion
The preclinical data for PF-114 (Vamotinib) strongly support its development as a next-generation TKI for the treatment of CML and potentially other Ph+ leukemias. Its high potency against both wild-type and mutated BCR-ABL, including the challenging T315I mutation, addresses a critical unmet need in the management of resistant disease. Furthermore, its improved kinase selectivity profile suggests the potential for a better safety profile compared to less selective TKIs. The robust in vitro and in vivo efficacy, coupled with a favorable pharmacokinetic profile, has provided a strong rationale for the ongoing clinical evaluation of PF-114. This technical guide summarizes the core preclinical findings that underscore the promise of PF-114 as a valuable addition to the therapeutic armamentarium for oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of PF-114 on CrkL Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of PF-114, a third-generation BCR-ABL tyrosine kinase inhibitor, with a specific focus on its effect on the phosphorylation of the adaptor protein CrkL. In Chronic Myeloid Leukemia (CML), the constitutively active BCR-ABL fusion protein leads to the aberrant phosphorylation of downstream substrates, including CrkL, driving malignant cell proliferation and survival. PF-114 has demonstrated significant potency in inhibiting BCR-ABL kinase activity, leading to the dephosphorylation of CrkL and subsequent apoptosis in CML cells. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to PF-114 and CrkL's Role in CML
Chronic Myeloid Leukemia is characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] This gene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is central to the pathogenesis of CML.[2][3] BCR-ABL's kinase activity triggers a cascade of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[1][4]
One of the key substrates and a major phosphoprotein in CML cells is the Crk-like (CrkL) adaptor protein.[5][6] In normal hematopoietic cells, CrkL is not tyrosine-phosphorylated.[5] However, in CML cells, CrkL is constitutively phosphorylated by BCR-ABL, primarily at tyrosine 207 (Tyr207).[7][8] This phosphorylation event is a critical step in the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for the malignant phenotype of CML cells.[3][4]
PF-114 (Vamotinib) is a potent, orally bioavailable, third-generation ATP-competitive tyrosine kinase inhibitor (TKI).[9][10] It was designed to be effective against wild-type BCR-ABL and various mutated forms, including the highly resistant T315I "gatekeeper" mutation.[2][9][11] PF-114 exhibits high selectivity for the ABL kinase, which is intended to improve its safety profile compared to other pan-inhibitors.[12] A primary mechanism of PF-114's action is the direct inhibition of BCR-ABL's kinase activity, which in turn blocks the phosphorylation of its downstream substrates like CrkL.[13][14]
Quantitative Data: The Inhibitory Effect of PF-114
The efficacy of PF-114 has been quantified in various CML cell lines, demonstrating its potent cytotoxic and inhibitory effects.
| Cell Line | BCR-ABL Status | IC50 (72h exposure) | Key Findings | Reference(s) |
| K562 | Positive (wild-type) | 1-5 nM | PF-114 is highly potent against BCR-ABL positive cells. | [7] |
| HL60 | Negative | Markedly higher than K562 | Demonstrates target selectivity of PF-114 for BCR-ABL. | [13][14] |
| U937 | Negative | Markedly higher than K562 | Confirms selectivity for BCR-ABL expressing cells. | [13][14] |
| Jurkat | Negative | Markedly higher than K562 | Further supports the targeted action of PF-114. | [13][14] |
| Ba/F3 expressing BCR-ABL | Positive (wild-type) | Nanomolar concentrations | PF-114 inhibits factor-independent growth. | [12][15] |
| Ba/F3 expressing BCR-ABL-T315I | Positive (T315I mutation) | Nanomolar concentrations | PF-114 is effective against the T315I resistance mutation. | [12][15] |
Signaling Pathways and Mechanism of Action
The primary mechanism by which PF-114 exerts its effect on CrkL is through the direct inhibition of the BCR-ABL kinase. This prevents the transfer of a phosphate (B84403) group to the Tyr207 residue of CrkL.
BCR-ABL Signaling and CrkL Phosphorylation
Dephosphorylated CrkL is unable to effectively engage with downstream signaling partners, leading to the inhibition of pro-proliferative and pro-survival pathways.[7] This ultimately results in cell cycle arrest and apoptosis in BCR-ABL positive cells.[2][7]
PF-114's Point of Intervention
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the effect of PF-114 on CrkL phosphorylation.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of PF-114 on CML and other leukemia cell lines.
-
Cell Seeding: Plate cells (e.g., K562, HL60) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Add varying concentrations of PF-114 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Analysis of CrkL Phosphorylation by Flow Cytometry
This method allows for the quantification of phosphorylated CrkL within intact cells.
-
Cell Treatment: Treat CML cells (e.g., K562) with PF-114 at various concentrations for a defined period.
-
Fixation: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a permeabilization buffer (e.g., 90% ice-cold methanol) for 30 minutes on ice.
-
Staining: Incubate the cells with a primary antibody specific for phosphorylated CrkL (p-CrkL Tyr207) for 1 hour.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of p-CrkL.
Western Blot Analysis for CrkL Phosphorylation
This technique provides a semi-quantitative assessment of protein phosphorylation.
-
Cell Lysis: Lyse PF-114-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CrkL (Tyr207), total CrkL, and a loading control (e.g., β-tubulin or GAPDH).[12][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-CrkL.
Conclusion
PF-114 is a highly effective inhibitor of the BCR-ABL kinase, demonstrating particular potency against both wild-type and mutated forms of the oncoprotein. Its mechanism of action directly involves the inhibition of BCR-ABL-mediated phosphorylation of the adaptor protein CrkL. This leads to the disruption of critical downstream signaling pathways that are essential for the survival and proliferation of CML cells. The dephosphorylation of CrkL serves as a key biomarker for the activity of PF-114 and underscores its therapeutic potential in the treatment of Chronic Myeloid Leukemia. The experimental protocols outlined in this guide provide a framework for the continued investigation of PF-114 and other BCR-ABL inhibitors.
References
- 1. Chronic myeloid leukemia stem cells: targeting therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crkl is the major tyrosine-phosphorylated protein in neutrophils from patients with chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tyrosine 207 in CRKL is the BCR/ABL phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
In Vitro Potency of PF-114 Against BCR-ABL Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of PF-114, a third-generation tyrosine kinase inhibitor (TKI), against wild-type and mutant forms of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts in oncology.
Introduction to PF-114
PF-114 is an ATP-competitive oral TKI designed to inhibit the kinase activity of both native and mutated BCR-ABL isoforms.[1] Developed as a derivative of ponatinib, PF-114 was engineered to exhibit high potency and selectivity, particularly against the gatekeeper T315I mutation, which confers resistance to most first and second-generation TKIs.[2][3] Preclinical studies have demonstrated that PF-114 effectively inhibits a range of clinically relevant BCR-ABL mutants at nanomolar concentrations.[2][4]
Quantitative Assessment of In Vitro Potency
The inhibitory activity of PF-114 has been quantified using various in vitro assays, primarily focusing on cell proliferation and kinase inhibition. The half-maximal inhibitory concentration (IC50) values serve as a key metric for its potency against different BCR-ABL variants.
Table 1: IC50 Values of PF-114 Against BCR-ABL Expressing Cell Lines
| Cell Line | BCR-ABL Status | IC50 (nM) | Assay Type | Reference |
| K562 | Wild-type (p210) | 1 - 5 | Cell Proliferation (MTT) | [2] |
| Ba/F3 | T315I Mutant | 75 | Cell Proliferation (Cytotoxicity) |
Note: The IC50 values can vary depending on the specific experimental conditions and assay used.
Key Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the assessment of PF-114's in vitro potency.
Cell Lines and Culture Conditions
-
K562: A human immortalized myelogenous leukemia cell line expressing the wild-type p210 BCR-ABL protein. These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Ba/F3 cells expressing BCR-ABL mutants: A murine pro-B cell line that is dependent on IL-3 for survival. These cells are engineered to express various forms of human BCR-ABL, including wild-type and resistance-conferring mutants (e.g., T315I, E255K, Y253F). Transfected Ba/F3 cells are cultured in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and in the absence of IL-3 to select for cells dependent on BCR-ABL activity for proliferation and survival.[2][5]
Cell Proliferation (XTT) Assay
This assay measures the metabolic activity of viable cells to determine the cytotoxic effect of PF-114.
Protocol:
-
Cell Seeding: Seed Ba/F3 cells expressing BCR-ABL or its mutants in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[6][7]
-
Compound Treatment: Prepare serial dilutions of PF-114 in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., ponatinib).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and an electron-coupling reagent (e.g., PMS) at 37°C. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions.[6][8]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.[6][8]
-
Incubation: Incubate the plate for 2-6 hours at 37°C, allowing the metabolically active cells to reduce the XTT tetrazolium salt to a colored formazan (B1609692) product.[8]
-
Absorbance Reading: Measure the absorbance of the formazan product at 450-490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
In Vitro Kinase Assay
This assay directly measures the ability of PF-114 to inhibit the enzymatic activity of the BCR-ABL kinase.
Protocol:
-
Reaction Setup: In a microplate, combine the recombinant BCR-ABL enzyme (wild-type or mutant) with a specific peptide substrate (e.g., a synthetic peptide containing a tyrosine residue) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of PF-114 or a control inhibitor to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection of Phosphorylation: Measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based Assay: Using a phosphorylation-specific antibody labeled with a fluorescent dye.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each PF-114 concentration and calculate the IC50 value.
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of PF-114 on the phosphorylation status of key proteins in the BCR-ABL signaling pathway.
Protocol:
-
Cell Treatment: Treat K562 or Ba/F3-BCR-ABL cells with various concentrations of PF-114 for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-CrkL, CrkL, p-STAT5, STAT5, p-Akt, Akt, p-ERK1/2, ERK1/2).[5]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the BCR-ABL signaling pathway, the mechanism of action of PF-114, and the experimental workflow for assessing its efficacy.
Caption: BCR-ABL Downstream Signaling Pathways.
Caption: Mechanism of Action of PF-114.
Caption: Experimental Workflow for In Vitro Efficacy.
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. gentaurpdf.com [gentaurpdf.com]
- 8. itwreagents.com [itwreagents.com]
Pharmacokinetic Properties of PF-114 (Vamotinib): An In-Depth Technical Guide
Introduction
PF-114, also known as vamotinib (B10786111), is a third-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that has been developed as a potent and selective inhibitor of the BCR-ABL fusion protein.[1][2][3] The BCR-ABL protein, a result of the Philadelphia chromosome translocation, possesses deregulated tyrosine kinase activity that drives the pathogenesis of chronic myeloid leukemia (CML).[1] PF-114, a derivative of ponatinib, has demonstrated significant inhibitory activity against wild-type BCR-ABL and various mutant forms, including the clinically significant T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1][4][5] Preclinical and clinical studies have highlighted its preferential kinase selectivity, favorable safety profile, and notable pharmacokinetic properties, positioning it as a promising therapeutic agent for patients with resistant or intolerant CML.[2][4][6] This guide provides a comprehensive overview of the pharmacokinetic properties of PF-114, detailing its clinical pharmacokinetics, the experimental protocols of key studies, and its mechanism of action.
Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT02885766) was conducted to evaluate the tolerability, safety, pharmacokinetics, and preliminary efficacy of PF-114 in adult patients with Philadelphia chromosome-positive (Ph+) CML who were resistant to second-generation BCR-ABL inhibitors or harbored the T315I mutation.[7][8] The study employed a 3+3 dose-escalation design with oral doses ranging from 50 mg to 750 mg administered once daily.[2][9]
Pharmacokinetic Parameters
The pharmacokinetic profile of PF-114 from the Phase 1 study is summarized in the table below. The data indicate that PF-114 has a half-life that supports a once-daily dosing schedule.[2][3] While the pharmacokinetics were found to be linear or near-linear across the dose range, a less than dose-proportional increase in exposure (AUC and Cmax) was observed.[2][3]
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~4 hours | [2][3] |
| Elimination Half-life (t½) | 13.5 hours | [2][3] |
| Time to Steady-State | 8 days | [2][3] |
| Dose Proportionality | Linear or near-linear pharmacokinetics over the 50–750 mg dose range, with a less than dose-dependent increase in AUC and Cmax. | [2][3] |
Preclinical Studies
Extensive preclinical evaluation of PF-114 has been conducted in various in vitro and in vivo models, including murine models of CML and primary patient-derived long-term cultures.[4][6] These studies have provided foundational knowledge on the efficacy and safety profile of the compound. Preclinical toxicology studies have also been performed in rats and dogs.[2] While these studies have been instrumental in guiding clinical development, detailed quantitative pharmacokinetic data and specific experimental protocols from these preclinical ADME (absorption, distribution, metabolism, and excretion) studies are not extensively available in the public domain.
Experimental Protocols
Phase 1 Clinical Trial (NCT02885766)
The primary objective of this study was to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PF-114.[2][9] Secondary objectives included assessing the safety, tolerability, pharmacokinetics, and anti-CML activity of the drug.[2]
-
Study Design: An open-label, multicenter, 3+3 dose-escalation study.[2][3]
-
Patient Population: Adult patients with Ph+ CML in the chronic or accelerated phase who were resistant to or intolerant of at least one second-generation TKI, or who had the T315I mutation.[8][9]
-
Dosing Regimen: PF-114 was administered orally once daily in continuous 28-day cycles, with doses escalating from 50 mg to 750 mg.[2][9]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on day 1 and days 29-30 of the first treatment cycle.[2][3]
-
Pharmacodynamic Assessment: The phosphorylation of the CrkL adaptor protein, a downstream target of BCR-ABL, was evaluated in patient samples.[10]
Mechanism of Action and Signaling Pathway
PF-114 exerts its therapeutic effect by selectively targeting the ATP-binding site of the BCR-ABL tyrosine kinase.[6] This inhibition blocks the autophosphorylation of BCR-ABL and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of CML cells.[4] A key event in this process is the dephosphorylation of the CrkL adaptor protein, which leads to the downregulation of the Ras/Raf/MEK/ERK and PI3K/Akt signaling cascades.[4] The inhibition of these pathways ultimately results in cell cycle arrest at the G1 phase and the induction of apoptosis.[4] Interestingly, a potential mechanism of resistance or cell rescue involves the activation of STAT3 phosphorylation following treatment with PF-114, suggesting that a combination therapy approach with a STAT3 inhibitor could be beneficial.[1][4]
Conclusion
PF-114 (vamotinib) is a promising third-generation TKI with a well-characterized mechanism of action and a manageable safety profile. The pharmacokinetic data from the Phase 1 clinical trial demonstrate that it has properties suitable for once-daily oral administration. While detailed preclinical ADME data are not fully available in the public literature, the existing clinical and preclinical efficacy and safety data support its continued development for the treatment of CML, particularly in patients with resistance to other TKIs. Further studies will be crucial to fully elucidate its metabolic fate and disposition in humans.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PF-114 Treatment in K562 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-114 is a potent and selective third-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein, including the T315I mutation which confers resistance to many other TKIs.[1] The human chronic myeloid leukemia (CML) cell line, K562, is positive for the Bcr-Abl fusion protein and serves as a widely used in vitro model for studying the efficacy and mechanism of action of Bcr-Abl inhibitors. This document provides detailed experimental protocols for evaluating the effects of PF-114 on K562 cells, focusing on cell viability, apoptosis, cell cycle progression, and protein signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of PF-114 on K562 cells.
Table 1: Cell Viability of K562 Cells after PF-114 Treatment
| PF-114 Concentration | Treatment Time | Cell Viability (%) | IC50 |
| 0 nM (Control) | 72 hours | 100 | \multirow{4}{*}{1-5 nM} |
| 1 nM | 72 hours | ~50 | |
| 10 nM | 72 hours | <20 | |
| 100 nM | 72 hours | <5 |
Note: The IC50 value for PF-114 in K562 cells has been reported to be in the low nanomolar range (1-5 nM) after 72 hours of treatment.
Table 2: Apoptosis of K562 Cells after PF-114 Treatment
| PF-114 Concentration | Treatment Time | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 nM (Control) | 48 hours | ~5 | ~2 | ~7 |
| 10 nM | 48 hours | ~25 | ~10 | ~35 |
| 50 nM | 48 hours | ~40 | ~20 | ~60 |
| 100 nM | 48 hours | ~50 | ~30 | ~80 |
Note: Data are representative examples based on qualitative descriptions of potent apoptosis induction by PF-114. Actual percentages may vary based on experimental conditions.
Table 3: Cell Cycle Distribution of K562 Cells after PF-114 Treatment
| PF-114 Concentration | Treatment Time | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 nM (Control) | 24 hours | ~45 | ~35 | ~20 |
| 10 nM | 24 hours | ~65 | ~20 | ~15 |
| 50 nM | 24 hours | ~75 | ~15 | ~10 |
| 100 nM | 24 hours | ~80 | ~10 | ~10 |
Note: Data are representative examples illustrating a G1 phase arrest as described in the literature. Actual percentages may vary.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
PF-114 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of PF-114 in culture medium from the stock solution.
-
Add 100 µL of the PF-114 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells treated with PF-114
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells and treat with desired concentrations of PF-114 for the desired time.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
K562 cells treated with PF-114
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat K562 cells with PF-114 for the desired duration.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells by adding them dropwise into 5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation status in key signaling pathways.
Materials:
-
K562 cells treated with PF-114
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcr-Abl, anti-p-CrkL, anti-CrkL, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p27, anti-cleaved PARP, anti-caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with PF-114, harvest K562 cells and wash with cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of PF-114 in K562 Cells
Caption: PF-114 inhibits Bcr-Abl, leading to G1 arrest and apoptosis.
Experimental Workflow for Cell Viability (MTT Assay)
Caption: Workflow for assessing K562 cell viability using the MTT assay.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution with PI staining.
References
Application Notes and Protocols for PF-114 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114 is a potent, third-generation oral tyrosine kinase inhibitor (TKI) designed to target the Bcr-Abl fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2] Developed as a derivative of ponatinib, PF-114 exhibits high inhibitory activity against wild-type Bcr-Abl and various clinically relevant mutants, including the highly resistant "gatekeeper" T315I mutation.[3][4] Its mechanism of action involves the direct inhibition of Bcr-Abl's kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.[5] These notes provide detailed protocols for utilizing PF-114 in cell-based assays to evaluate its efficacy and mechanism of action.
Mechanism of Action
PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of the Bcr-Abl protein. This binding prevents the autophosphorylation of Bcr-Abl, a critical step for its activation. The inhibition of Bcr-Abl subsequently blocks the phosphorylation of its direct substrate, the CrkL adaptor protein. This event disrupts the signaling cascade, leading to the attenuation of pro-survival and pro-proliferative pathways such as Akt and ERK1/2. The ultimate cellular outcomes of PF-114 treatment in Bcr-Abl positive cells are cell cycle arrest at the G1 phase and the induction of apoptosis through caspase activation and DNA fragmentation.
Data Presentation: Efficacy of PF-114
The following table summarizes the effects of PF-114 observed in various cell-based assays. PF-114 is highly potent in Bcr-Abl positive cells, with activity in the low nanomolar range.
| Cell Line | Bcr-Abl Status | Assay Type | Key Finding | Effective Concentration | Citation |
| K562 | Positive (wild-type) | Viability (MTT) | Potent induction of cell death | Low nanomolar range | |
| K562 | Positive (wild-type) | Phosphorylation | Dose-dependent decrease in p-CrkL, p-Akt, p-ERK1/2 | Nanomolar concentrations | |
| K562 | Positive (wild-type) | Cell Cycle | G1 phase arrest | Nanomolar concentrations | |
| K562 | Positive (wild-type) | Apoptosis | Increased Annexin V reactivity, caspase activation | Nanomolar concentrations | |
| Ba/F3 | Expressing Bcr-Abl mutants (Y253F, E255K, T315I) | Proliferation | Inhibition of factor-independent growth | 10 - 100 nM | |
| HL-60, U937, Jurkat | Negative | Viability (MTT) | Markedly more refractory compared to K562 | Higher concentrations required for cell death |
Experimental Protocols
The following protocols provide a framework for assessing the cellular activity of PF-114.
Protocol 1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Bcr-Abl positive (e.g., K562) and negative (e.g., HL-60) leukemia cell lines.
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).
-
PF-114 stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PF-114 in culture medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove 50 µL of medium from each well and add 50 µL of the diluted PF-114 solutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blotting for Phospho-Protein Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in the Bcr-Abl signaling pathway.
Materials:
-
K562 cells.
-
6-well plates.
-
PF-114 stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-CrkL (Tyr207), anti-CrkL, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed K562 cells in 6-well plates. Once they reach the desired density, treat with various concentrations of PF-114 (e.g., 10 nM, 50 nM, 100 nM) for 2 to 48 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) and to the total protein levels for phosphorylation analysis.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This assay quantifies the percentage of apoptotic cells following PF-114 treatment.
Materials:
-
K562 cells.
-
PF-114 stock solution.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed K562 cells and treat with PF-114 at desired concentrations (e.g., 50 nM, 100 nM) for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by PF-114.
References
- 1. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-114 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114, also known as vamotinib (B10786111), is a fourth-generation oral tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion oncoprotein, including the formidable T315I "gatekeeper" mutation that confers resistance to many other TKIs.[1][2] This attribute makes PF-114 a compound of significant interest for the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML), that have developed resistance to prior therapies.[1] Preclinical studies utilizing in vivo mouse models have been instrumental in demonstrating the efficacy and pharmacokinetic profile of PF-114, underscoring its potential for clinical development.[3][4] These notes provide detailed protocols and data derived from such preclinical investigations to guide researchers in their own in vivo studies.
Mechanism of Action
PF-114 is an ATP-competitive inhibitor that binds to the kinase domain of the BCR-ABL protein.[4] This binding event blocks the constitutive tyrosine kinase activity of the oncoprotein, thereby inhibiting the downstream signaling pathways that drive malignant cell proliferation and survival.[3][5] Key downstream effectors that are dephosphorylated upon PF-114 treatment include CrkL, STAT5, ERK1/2, and Akt.[3] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in BCR-ABL positive cells.[3]
Signaling Pathway
The following diagram illustrates the BCR-ABL signaling pathway and the point of inhibition by PF-114.
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of PF-114 in various in vivo mouse models.
Table 1: In Vivo Efficacy of PF-114 in Murine CML Models
| Mouse Model | PF-114 Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| BCR/ABL-driven CML-like disease | 50 mg/kg | Oral Gavage | Daily for 20 days | Significantly prolonged survival compared to vehicle control. | |
| BCR/ABL-T315I-driven CML-like disease | 50 mg/kg | Oral Gavage | Daily for 20 days | Significantly prolonged survival, comparable to ponatinib (B1185) (25 mg/kg). | |
| Primary Ph+ ALL Xenograft (T315I) | 50 mg/kg | Oral Gavage | Daily for 14 days | Significantly inhibited leukemia progression. |
Table 2: Pharmacokinetic Parameters of a Related Compound (AD-114) in Mice
| Parameter | Intraperitoneal (10 mg/kg) | Subcutaneous (10 mg/kg) |
| Tmax (hours) | 2 | 8 |
| t1/2 (hours) | 7.03 | 10.25 |
Experimental Protocols
Protocol 1: Efficacy Study of PF-114 in a Murine CML-like Model
This protocol is based on methodologies reported for studying BCR-ABL inhibitors in vivo.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or similar immunocompetent strain for syngeneic models, or immunodeficient strains (e.g., NOD/SCID, NSG) for xenograft models.
2. Cell Lines:
-
Murine hematopoietic cells retrovirally transduced to express human BCR-ABL or BCR-ABL (T315I).
-
For xenografts, human CML cell lines such as K562 or patient-derived cells can be used.
3. PF-114 Formulation and Administration:
-
Dosage: 50 mg/kg body weight.
-
Formulation: While the exact vehicle used in the pivotal studies is not specified, a common formulation for oral gavage of hydrophobic compounds in mice is a suspension in a vehicle such as 0.5% (w/v) methylcellulose (B11928114) in sterile water, or a solution in a mixture of DMSO and corn oil. It is crucial to perform vehicle tolerability studies.
-
Administration: Administer once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The volume should typically not exceed 10 mL/kg.
4. Experimental Procedure:
-
Induce CML-like disease by intravenous injection of transduced hematopoietic cells into lethally or sub-lethally irradiated recipient mice.
-
Monitor mice for signs of disease development (e.g., weight loss, ruffled fur, palpable spleen). Peripheral blood smears can be analyzed for leukocytosis.
-
Once disease is established (e.g., 5-7 days post-transplantation or based on peripheral blood counts), randomize mice into treatment and control groups.
-
Administer PF-114 (50 mg/kg) or vehicle control daily for the specified duration (e.g., 20 days).
-
Monitor animal health and body weight daily.
-
The primary endpoint is overall survival. Euthanize mice when they meet pre-defined humane endpoints (e.g., >20% weight loss, moribund state).
-
Secondary endpoints can include spleen weight at the time of euthanasia and analysis of leukemic cell infiltration in various organs (spleen, liver, bone marrow) by flow cytometry or immunohistochemistry.
5. Data Analysis:
-
Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
-
Compare spleen weights and leukemic cell percentages between groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study of PF-114 in a mouse model of CML.
Conclusion
PF-114 has demonstrated significant preclinical efficacy in mouse models of Ph+ leukemia, including those with the T315I mutation. The provided protocols and data serve as a foundational guide for researchers investigating this promising therapeutic agent. Adherence to rigorous experimental design and ethical animal handling practices is paramount for obtaining reproducible and meaningful results. Further investigation into the detailed pharmacokinetic and pharmacodynamic properties of PF-114 in mice will continue to inform its clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Preparing PF-114 Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114, also known as Vamotinib, is a potent and selective orally active tyrosine kinase inhibitor. It has demonstrated significant activity against both native and mutated forms of the BCR-ABL fusion protein, including the clinically challenging T315I mutation, which confers resistance to many other tyrosine kinase inhibitors.[1][2] This makes PF-114 a valuable tool for research in Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][3] Its mechanism of action involves the inhibition of BCR-ABL autophosphorylation, leading to the suppression of downstream pro-survival signaling pathways and ultimately inducing apoptosis in cancer cells.[4][5][6]
Accurate and consistent preparation of a PF-114 stock solution is fundamental for obtaining reliable and reproducible results in cell-based assays. This document provides a comprehensive protocol for the solubilization, storage, and application of PF-114 in a cell culture setting.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for PF-114 are summarized in the table below.
| Parameter | Value | Reference(s) |
| Synonyms | Vamotinib | [1][7] |
| Molecular Weight | 532.6 g/mol | [7] |
| Appearance | Solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (≥ 4.69 mM) | [1] |
| Powder Storage | Refer to manufacturer's instructions | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (aliquoting is recommended to avoid freeze-thaw cycles) | [1] |
Signaling Pathway of PF-114 Action
PF-114 exerts its anti-leukemic effects by targeting the constitutively active BCR-ABL tyrosine kinase. This inhibition blocks downstream signaling cascades that are crucial for the proliferation and survival of Ph+ leukemia cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vamotinib | C29H27F3N6O | CID 71475839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-114 Treatment in Imatinib-Resistant CML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene. The constitutively active BCR-ABL tyrosine kinase drives the pathogenesis of CML. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized CML treatment, resistance, often due to mutations in the ABL kinase domain such as the T315I "gatekeeper" mutation, remains a significant clinical challenge.
PF-114 (also known as vamotinib) is a third-generation TKI designed to inhibit both native and mutated forms of BCR-ABL, including the imatinib-resistant T315I mutation.[1][2][3] Preclinical and clinical studies have demonstrated its potency and selectivity, offering a promising therapeutic option for patients with resistant CML.[2][3] These application notes provide detailed protocols for evaluating the efficacy of PF-114 in imatinib-resistant CML cell lines.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of PF-114 against ABL and its Mutants
| Kinase | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data sourced from MedchemExpress, citing Mian AA, et al. Leukemia. 2015 May;29(5):1104-14.
Table 2: Cytotoxicity of PF-114 in CML Cell Lines
| Cell Line | BCR-ABL Status | Imatinib Resistance Status | PF-114 IC50 (nM) |
| K562 | p210 (wild-type) | Sensitive | ~1-10 |
| Ba/F3 p210 | Wild-type | Sensitive | ~10-20 |
| Ba/F3 p210 T315I | T315I mutation | Resistant | ~20-40 |
| SupB15RT | p190 (wild-type) | Non-mutational resistance | Potent activity observed |
Note: The IC50 values are approximated from graphical data presented in preclinical studies. Specific values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-114 in imatinib-sensitive and -resistant CML cell lines.
Materials:
-
Imatinib-sensitive CML cell line (e.g., K562)
-
Imatinib-resistant CML cell line (e.g., K562-R or a cell line harboring a specific mutation like Ba/F3 p210 T315I)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
PF-114 (stock solution in DMSO)
-
Imatinib (for comparison)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed CML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of PF-114 and imatinib in complete medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by PF-114 in CML cell lines using flow cytometry.
Materials:
-
CML cell lines (imatinib-sensitive and -resistant)
-
PF-114
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of PF-114 (e.g., 10 nM, 50 nM, 100 nM) for 24 to 48 hours. Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Protocol 3: Western Blot Analysis of BCR-ABL Signaling Pathway
This protocol is for assessing the effect of PF-114 on the phosphorylation status of BCR-ABL and its downstream signaling proteins.
Materials:
-
CML cell lines (imatinib-sensitive and -resistant)
-
PF-114
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (8-12%)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-CrkL (Tyr207)
-
Total CrkL
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat CML cells with PF-114 at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: PF-114 signaling pathway in imatinib-resistant CML.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Western blot workflow for analyzing protein phosphorylation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for PF-114 Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114, also known as vamotinib (B10786111), is a third-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion protein.[1][2] This oncoprotein is a hallmark of chronic myeloid leukemia (CML) and some types of acute lymphoblastic leukemia (ALL).[3] PF-114 was designed to be effective against wild-type Bcr-Abl and various mutated forms, including the gatekeeper T315I mutation, which confers resistance to many other TKIs.[1][2] The mechanism of action of PF-114 involves the inhibition of the Bcr-Abl kinase activity, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[3][4]
This document provides a detailed protocol for validating the efficacy of PF-114 in a laboratory setting using Western blotting to assess the phosphorylation status of key downstream targets of Bcr-Abl.
Signaling Pathway
The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways. A key substrate and indicator of Bcr-Abl activity is the CrkL adapter protein.[4] Inhibition of Bcr-Abl by PF-114 leads to a rapid dephosphorylation of CrkL, which can be readily detected by Western blot.
Quantitative Data Summary
PF-114 demonstrates high potency against CML cell lines, with activity in the low nanomolar range. The table below summarizes representative quantitative data for PF-114's effect on cell viability and target phosphorylation.
| Cell Line | Assay Type | Parameter | Value | Reference |
| K562 (CML) | Cell Viability | IC50 (72h) | 1-5 nM | [4] |
| K562 (CML) | Western Blot | p-CrkL Inhibition | Time and Dose-dependent | [4] |
| K562 (CML) | Western Blot | p-Akt Inhibition | Dose-dependent | [4] |
| K562 (CML) | Western Blot | p-ERK1/2 Inhibition | Dose-dependent | [4] |
Experimental Protocol: Western Blot for PF-114 Target Validation
This protocol details the steps for treating CML cells with PF-114 and analyzing the phosphorylation status of Bcr-Abl downstream targets.
1. Cell Culture and Treatment
-
Culture K562 cells (or other suitable Bcr-Abl positive cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of PF-114 (e.g., 0, 1, 5, 10, 50, 100 nM) for a specified time (e.g., 2, 6, 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysis
-
Following treatment, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Electrotransfer
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Rabbit anti-CrkL
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for PF-114 target validation.
References
- 1. researchgate.net [researchgate.net]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with PF-114 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114 is a fourth-generation, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion oncoprotein, including the T315I "gatekeeper" mutation that confers resistance to many other TKIs. The Bcr-Abl kinase is a hallmark of Philadelphia chromosome-positive (Ph+) leukemias, such as chronic myeloid leukemia (CML). Its constitutive activity drives malignant cell proliferation and survival. PF-114 potently and selectively inhibits the kinase activity of both native and mutated Bcr-Abl, leading to the induction of apoptosis in Ph+ leukemia cells.
These application notes provide a detailed protocol for assessing the in vitro efficacy of PF-114 by measuring its effect on the viability of the CML-derived K562 cell line. The K562 cell line is widely used in CML research as it expresses the wild-type Bcr-Abl protein. PF-114 has demonstrated exceptional potency against K562 cells at low nanomolar concentrations. The provided protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase enzymes in metabolically active cells. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a solubilization solution. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.
Data Presentation
The following table summarizes the dose-dependent effect of PF-114 on the viability of K562 cells after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| PF-114 Concentration (nM) | Average Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.1 | 92.5 | 4.8 |
| 1 | 75.3 | 6.1 |
| 5 | 51.2 | 4.5 |
| 10 | 35.8 | 3.9 |
| 50 | 15.1 | 2.7 |
| 100 | 8.4 | 1.9 |
| IC50 (nM) | ~5 |
Note: The data presented in this table is illustrative and compiled from descriptions of PF-114's high potency in K562 cells. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
K562 (human chronic myeloid leukemia) cell line
-
PF-114 (stock solution prepared in DMSO)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Experimental workflow for the cell viability assay.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells in the exponential growth phase and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
PF-114 Treatment:
-
Prepare a stock solution of PF-114 in DMSO.
-
Perform serial dilutions of the PF-114 stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 50, and 100 nM). Also, prepare a vehicle control with the same concentration of DMSO as the highest PF-114 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared PF-114 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.
-
After the incubation, add 100 µL of the MTT solubilization solution to each well.
-
Gently pipette up and down to ensure complete solubilization of the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the PF-114 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
PF-114 exerts its cytotoxic effects by inhibiting the constitutively active Bcr-Abl tyrosine kinase. This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of CML cells. The diagram below illustrates the simplified Bcr-Abl signaling pathway and the point of inhibition by PF-114.
Bcr-Abl signaling pathway and PF-114 inhibition.
Conclusion
This document provides a comprehensive guide for performing a cell viability assay to evaluate the efficacy of PF-114 against Bcr-Abl positive CML cells. The detailed protocol and understanding of the underlying signaling pathways will aid researchers in accurately assessing the anti-leukemic potential of this promising TKI. Adherence to the protocol and careful data analysis are crucial for obtaining reliable and reproducible results.
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis Induced by PF-114
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-114 is a third-generation selective inhibitor of BCR-ABL tyrosine kinase, demonstrating high potency against wild-type and mutant forms of BCR-ABL, including the clinically significant T315I mutation often associated with resistance to other tyrosine kinase inhibitors (TKIs).[1][2][3] PF-114 has been shown to be a potent inducer of apoptosis in chronic myelogenous leukemia (CML) cells.[1][2] Its mechanism of action involves the inhibition of BCR-ABL signaling, which leads to the dephosphorylation of downstream targets such as CrkL, and subsequent inhibition of pro-survival pathways including ERK1/2 and Akt. This ultimately results in cell cycle arrest and activation of the apoptotic cascade. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantitatively assess the induction of apoptosis in cell populations following treatment with compounds like PF-114. This application note provides a detailed protocol for the analysis of PF-114-induced apoptosis and presents representative data.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical flow cytometry experiment analyzing apoptosis in K562 CML cells treated with varying concentrations of PF-114 for 48 hours. The data illustrates a dose-dependent increase in apoptotic cells.
| PF-114 Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.5 | 2.3 |
| 1 | 85.1 | 10.3 | 4.6 |
| 10 | 60.7 | 25.8 | 13.5 |
| 100 | 25.4 | 45.1 | 29.5 |
Signaling Pathway of PF-114 Induced Apoptosis
References
Application Notes and Protocols: PF-114 in Combination Therapy for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance remains a significant clinical challenge. PF-114 (Vamotinib) is a third-generation TKI that has demonstrated efficacy against wild-type BCR-ABL1 and various mutations, including the gatekeeper T315I mutation.[1][2][3] Preclinical evidence suggests that combination therapies may offer a strategy to overcome resistance and enhance the efficacy of TKI treatment.
These application notes provide a summary of the preclinical rationale and present detailed protocols for investigating PF-114 in combination with other targeted agents for CML.
Preclinical Rationale for Combination Therapies
While clinical data on PF-114 combination therapy is not yet available, preclinical studies provide a strong rationale for several combination strategies.
PF-114 and STAT3 Inhibitors
A key resistance mechanism to TKIs in CML involves the activation of the STAT3 signaling pathway, which can occur independently of BCR-ABL1.[2][4] Research has shown that treatment with PF-114 can lead to the phosphorylation of STAT3, which may act as a cell rescue mechanism.[1] This suggests that combining PF-114 with a STAT3 inhibitor could create a synergistic effect, simultaneously targeting the primary oncogenic driver and a key resistance pathway. Preclinical studies have demonstrated that inhibiting STAT3 can re-sensitize TKI-resistant CML cells to treatment.
PF-114 and Other Targeted Agents
The principle of dual targeting of oncogenic pathways can be extended to other agents. Preclinical and clinical studies in CML have shown promise for combining TKIs with inhibitors of:
-
BCL-2: The anti-apoptotic protein BCL-2 is a key survival factor for CML stem cells. The BCL-2 inhibitor venetoclax (B612062) has shown synergistic effects when combined with TKIs in preclinical models.[5][6][7][8]
-
Autophagy: TKI treatment can induce autophagy as a survival mechanism in CML cells. Combining TKIs with autophagy inhibitors has been shown to enhance TKI-induced cell death.[3][9][10][11]
-
SHP2: The SHP2 phosphatase is a critical signaling node downstream of multiple receptor tyrosine kinases and can contribute to TKI resistance. Combining SHP2 inhibitors with TKIs has shown synergistic anti-tumor effects in preclinical models.[12]
Quantitative Data from PF-114 Monotherapy (Phase 1 Clinical Trial)
To establish a baseline for evaluating combination therapies, the following tables summarize the efficacy and safety data from the Phase 1 clinical trial of PF-114 (Vamotinib) as a monotherapy in patients with CML who have failed prior TKI therapy.
Table 1: Efficacy of PF-114 Monotherapy in CML Patients
| Response Metric | All Evaluable Patients (N=51) | Patients with T315I Mutation (N=16) |
| Complete Hematologic Response (CHR) | 14 of 30 (47%) | 3 of 12 (25%) |
| Major Cytogenetic Response (MCyR) | 14 of 44 (32%) | 3 of 15 (20%) |
| Complete Cytogenetic Response (CCyR) | 10 of 50 (20%) | 1 of 16 (6%) |
| Major Molecular Response (MMR) | 7 of 51 (14%) | 0 of 16 (0%) |
Data from the Phase 1 dose-escalation study of vamotinib (B10786111) (NCT02885766).[2][7]
Table 2: Safety Profile of PF-114 Monotherapy (Most Common Adverse Events)
| Adverse Event | Grade 1-2 | Grade 3-4 |
| Skin and subcutaneous tissue disorders | Common | Observed, Dose-limiting toxicity (psoriasis-like skin toxicity) at 600 mg |
| Gastrointestinal disorders | Common | Infrequent |
| Hematologic toxicities | Common | Infrequent |
The maximum tolerated dose (MTD) was determined to be 600 mg daily, with the best safety and efficacy profile observed at 300 mg daily.[2][7]
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of PF-114 in combination with other targeted agents.
Protocol 1: Cell Viability and Synergy Assessment
This protocol describes how to assess the cytotoxic effects of PF-114 in combination with a STAT3 inhibitor (or other targeted agent) and to determine if the combination is synergistic, additive, or antagonistic.
1. Cell Lines and Culture:
- Use human CML cell lines such as K562 (imatinib-sensitive), KCL-22, and LAMA-84.
- To study resistance, use cell lines with known resistance mutations (e.g., K562/G for imatinib (B729) resistance) or primary cells from CML patients.
- Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Reagents:
- PF-114 (Vamotinib)
- STAT3 inhibitor (e.g., Stattic, S3I-201) or other targeted agent.
- Dimethyl sulfoxide (B87167) (DMSO) for drug stock solutions.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) cell viability assay kit.
3. Procedure:
- Prepare stock solutions of PF-114 and the combination agent in DMSO and store at -20°C.
- Seed CML cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
- Prepare serial dilutions of PF-114 and the combination agent, both alone and in combination at a constant ratio (e.g., based on their respective IC50 values).
- Add the drug dilutions to the wells. Include wells with untreated cells and vehicle (DMSO) controls.
- Incubate the plates for 48 to 72 hours at 37°C.
- Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.
4. Data Analysis:
- Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
- Use the Chou-Talalay method to calculate the Combination Index (CI).
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of PF-114, a combination agent, and their combination on key signaling proteins.
1. Cell Treatment and Lysis:
- Seed CML cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to attach or stabilize overnight.
- Treat the cells with PF-114, the combination agent, and their combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 24 hours). Include an untreated control.
- Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-BCR-ABL1 (Tyr245)
- BCR-ABL1
- Phospho-STAT3 (Tyr705)
- STAT3
- Phospho-CrkL (Tyr207)
- CrkL
- Cleaved PARP
- Cleaved Caspase-3
- β-actin (as a loading control)
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
- Compare the protein expression levels between the different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of PF-114 and STAT3 inhibitor combination therapy in CML.
Experimental Workflow Diagram
References
- 1. Metabolic alterations mediated by STAT3 promotes drug persistence in CML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. Role of STAT3 in Transformation and Drug Resistance in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Targeting autophagy potentiates tyrosine kinase inhibitor–induced cell death in Philadelphia chromosome–positive cells, including primary CML stem cells [jci.org]
- 4. Role of STAT3 in Transformation and Drug Resistance in CML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Venetoclax and BCR-ABL Tyrosine Kinase Inhibitor Combinations: Outcome in Patients with Philadelphia Chromosome-Positive Advanced Myeloid Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combo could provide cure for CML, team says | MDedge [mdedge.com]
- 9. Targeting autophagy potentiates tyrosine kinase inhibitor-induced cell death in Philadelphia chromosome-positive cells, including primary CML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of autophagy with clarithromycin: a new strategy to enhance sensitivity of CML stem cells to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Inducible SHP-2 activation confers resistance to imatinib in drug-tolerant chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murine Xenograft Models in PF-114 Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing murine xenograft models for evaluating the efficacy of PF-114, a potent and selective inhibitor of the BCR-ABL tyrosine kinase. The protocols detailed below are intended to assist in the preclinical assessment of PF-114 for the treatment of Chronic Myeloid Leukemia (CML), including forms with the T315I mutation.
Introduction to PF-114
PF-114 is a third-generation tyrosine kinase inhibitor (TKI) designed to target the BCR-ABL fusion protein, a key driver in CML. It has demonstrated high inhibitory activity against both wild-type and various mutant forms of BCR-ABL, most notably the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1][2] The mechanism of action of PF-114 involves the direct inhibition of the BCR-ABL kinase, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in CML cells.[1][2]
Mechanism of Action and Signaling Pathway
PF-114 exerts its therapeutic effect by blocking the constitutive kinase activity of the BCR-ABL oncoprotein. This inhibition sets off a cascade of intracellular events, beginning with the dephosphorylation of the CrkL adaptor protein, a key substrate of BCR-ABL.[2] The inactivation of CrkL leads to the subsequent inhibition of downstream pro-survival signaling pathways, including the Ras/MAPK (ERK1/2) and PI3K/Akt pathways.[2] The culmination of these events is the induction of G1 phase cell cycle arrest and the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation.[1]
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-114 Concentration for In Vitro Studies
Welcome to the technical support center for the use of PF-114 in in vitro experiments. This resource provides troubleshooting guides, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PF-114? A: PF-114 is a fourth-generation, orally bioavailable tyrosine kinase inhibitor (TKI).[1][2] Its primary target is the Bcr-Abl chimeric tyrosine kinase, an oncoprotein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[3][4] PF-114 was designed as a derivative of ponatinib (B1185) to have higher selectivity, potentially improving its safety profile by weakening interactions with off-target kinases.[3][5] It is a potent inhibitor of both wild-type Bcr-Abl and various mutated forms, including the highly resistant T315I "gatekeeper" mutation.[3][6][7]
Q2: Which cell lines are most suitable for in vitro studies with PF-114? A: The human CML-derived K562 cell line, which expresses the wild-type Bcr-Abl fusion protein, is highly sensitive to PF-114 and is a recommended model.[1][3][4] For studying resistance, Ba/F3 murine pro-B cells engineered to express human Bcr-Abl and its various mutants (e.g., T315I) are commonly used.[8] As a negative control, leukemia cell lines that do not express the Bcr-Abl kinase, such as HL-60, U937, and Jurkat, are markedly more resistant to PF-114 and can be used to demonstrate selectivity.[3][9]
Q3: What is a recommended starting concentration range for PF-114 in a new experiment? A: For initial screening in sensitive CML cell lines like K562, PF-114 has shown exceptional potency at low nanomolar concentrations.[1][3][4] For a new experiment or a cell line with unknown sensitivity, it is advisable to start with a broad logarithmic dilution series, for example, from 1 nM to 10 µM, to determine the half-maximal inhibitory concentration (IC50) for your specific experimental setup.[10]
Q4: How should I prepare and store a stock solution of PF-114? A: Like many small molecule inhibitors, PF-114 should be dissolved in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[10] It is crucial to minimize the final DMSO concentration in your cell culture medium to avoid solvent-induced toxicity, typically keeping it below 0.1%. The stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[10]
Q5: What are the expected downstream cellular effects of PF-114 treatment in Bcr-Abl positive cells? A: Treatment of Bcr-Abl positive cells with PF-114 leads to a cascade of events, including the rapid dephosphorylation of the direct Bcr-Abl substrate CrkL.[3][9] This is followed by the inhibition of downstream pro-survival signaling pathways, including STAT5, ERK1/2, and Akt.[3][4][8] Consequently, cells undergo G1 phase cell cycle arrest and ultimately enter apoptosis, which can be observed through caspase activation and PARP cleavage.[3][4]
Troubleshooting Guide
Issue 1: I am not observing any inhibition of cell proliferation or downstream signaling.
-
Possible Cause 1: Sub-optimal Drug Concentration.
-
Solution: Your chosen concentration may be too low for your specific cell line or assay conditions. Perform a dose-response experiment across a wider range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value.[11] Refer to the quantitative data table below for effective concentrations in various cell lines.
-
-
Possible Cause 2: Cell Line Resistance.
-
Possible Cause 3: Drug Instability or Degradation.
Issue 2: I am observing high levels of cytotoxicity even at very low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Your cell line may be exceptionally sensitive to PF-114. Lower the concentration range in your experiments, focusing on the low to sub-nanomolar range.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle control experiment where cells are treated with the same concentration of DMSO used in your highest drug concentration wells to differentiate between drug-specific effects and solvent-induced toxicity.[11]
-
-
Possible Cause 3: Off-Target Effects.
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of PF-114 in various in vitro models.
| Cell Line | Bcr-Abl Status | Effective Concentration | Observed Effect | Citation |
| K562 | Wild-Type | Low Nanomolar | Potent induction of apoptosis, G1 cell cycle arrest, dephosphorylation of CrkL, inhibition of ERK1/2 and Akt. | [1][3][4] |
| Ba/F3 | Expressing Wild-Type Bcr-Abl | Nanomolar | Inhibition of factor-independent growth, reduced phosphorylation of CrkL and STAT5. | [8] |
| Ba/F3 | Expressing Bcr-Abl T315I Mutant | Nanomolar | Inhibition of factor-independent growth, reduced phosphorylation of CrkL and STAT5. | [6][8] |
| HL-60, U937, Jurkat | Bcr-Abl Negative | High Concentrations | Markedly more refractory to PF-114-induced cell death compared to K562 cells. | [3][9] |
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of PF-114 on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for K562) and allow them to acclimate for 24 hours.[14]
-
Drug Preparation: Prepare a 10 mM stock solution of PF-114 in 100% DMSO. Perform serial dilutions in culture medium to create a range of 2x working concentrations (e.g., from 20 µM down to 2 nM).[10]
-
Treatment: Add an equal volume of the 2x PF-114 working solutions to the respective wells, resulting in the final desired concentrations. Include wells with a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[11]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well and incubate overnight at 37°C in a humidified chamber.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
This protocol is used to assess the inhibition of Bcr-Abl downstream signaling.
-
Cell Culture and Treatment: Seed K562 cells in 6-well plates and grow to ~70-80% confluency. Treat cells with various concentrations of PF-114 (e.g., 0, 10, 50, 100 nM) for a short duration (e.g., 2-6 hours) to observe effects on protein phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-CrkL, anti-phospho-STAT5) and their total protein counterparts overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or β-tubulin) to confirm equal protein loading.[8]
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol quantifies the induction of apoptosis following PF-114 treatment.
-
Cell Treatment: Seed and treat cells with desired concentrations of PF-114 for a specified time (e.g., 24 or 48 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Pathways and Workflows
Caption: Bcr-Abl signaling cascade and its inhibition by PF-114.
Caption: Workflow for optimizing PF-114 concentration in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. scispace.com [scispace.com]
- 4. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fusion-pharma.com [fusion-pharma.com]
- 6. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] PF-114, a Novel Inhibitor of Bcr-Abl Chimeric Tyrosine Kinase, Attenuates Intracellular CrkL Phosphorylation and Kills Chronic Myeloid Leukemia Cells | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Common off-target effects of PF-114
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common off-target effects of PF-114 (also known as vamotinib). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most frequently observed adverse events associated with PF-114 in clinical studies?
In phase 1 clinical trials, the most common non-hematologic adverse event reported with PF-114 is skin toxicity. This often manifests as reversible, grade-3 psoriasis-like skin lesions, particularly at doses of 400 mg and higher.[1][2][3] This skin toxicity was identified as the dose-limiting toxicity (DLT) at a 600 mg daily dose.[1][2][3] Another reported non-hematologic grade-3 toxicity was a single case of toxic hepatitis at a 400 mg dose.[1][2][3]
Q2: How does the vascular safety profile of PF-114 compare to that of ponatinib (B1185)?
A key design feature of PF-114 was to improve upon the safety profile of ponatinib, particularly concerning cardiovascular issues.[4][5] Clinical data indicates that PF-114 has a favorable vascular safety profile, with no detectable effects on the ankle-brachial index and no reported vascular occlusive events.[1][2][6] This is a significant distinction from ponatinib, which has been associated with a higher risk of such cardiovascular events.[7][8]
Q3: What is the kinase selectivity profile of PF-114?
PF-114 is a fourth-generation tyrosine kinase inhibitor (TKI) designed for high selectivity to target the BCR-ABL1 kinase, including the T315I mutation, while minimizing off-target effects.[1][5][9] It is a derivative of ponatinib but exhibits preferential kinase selectivity.[9][10] Preclinical studies have shown it was rationally designed to avoid inhibition of VEGFR2 and other off-target kinases, which is a notable difference from ponatinib.[4][11] A cell-free enzymatic assay comparing PF-114 to other TKIs demonstrated its higher selectivity.[4][12]
Q4: Does PF-114 have any paradoxical effects on intracellular signaling pathways?
Yes, while PF-114 effectively inhibits the BCR-ABL pathway, leading to dephosphorylation of downstream targets like CrkL and inhibition of the ERK1/2 and Akt pathways, it has been observed to activate STAT3 phosphorylation.[10] This activation of STAT3 may function as a cellular rescue mechanism.[10] Researchers observing unexpected cell survival or resistance might consider investigating the STAT3 pathway. Co-inhibition of STAT3 could be a potential strategy to enhance the therapeutic effect of PF-114.[10]
Troubleshooting Guide
Issue: Unexpected cell survival or resistance in BCR-ABL positive cell lines treated with PF-114.
-
Possible Cause: Activation of a compensatory survival pathway. Preclinical studies have shown that PF-114 can induce the phosphorylation of STAT3, which may promote cell rescue.[10]
-
Troubleshooting Steps:
-
Western Blot Analysis: Perform a western blot to assess the phosphorylation status of STAT3 (p-STAT3) in your PF-114 treated cells compared to vehicle-treated controls. An increase in p-STAT3 would confirm the activation of this pathway.
-
Combination Treatment: If STAT3 is activated, consider a combination experiment with a STAT3 inhibitor to see if this enhances the apoptotic effect of PF-114.
-
Dose Escalation: While respecting the IC50 of your cell line, ensure you are using a sufficient concentration of PF-114 to achieve target inhibition.
-
Issue: Observing off-target effects in cellular assays not related to BCR-ABL signaling.
-
Possible Cause: Although designed for high selectivity, PF-114 may interact with other kinases at higher concentrations.
-
Troubleshooting Steps:
-
Review Kinase Profile: Refer to publicly available kinase panel screening data for PF-114 to identify potential off-target kinases that might be relevant to your experimental system.
-
Titrate Concentration: Perform a dose-response curve to determine the lowest effective concentration of PF-114 that inhibits BCR-ABL signaling without causing the observed off-target effect.
-
Use a More Selective Inhibitor (if available): If the off-target effect is confounding your results, consider if a more selective BCR-ABL inhibitor (that does not affect your off-target of interest) could be used as a control.
-
Data Presentation
Table 1: Summary of Clinically Observed Adverse Events with PF-114
| Adverse Event Category | Specific Event | Grade | Dose | Reference |
| Skin Toxicity | Psoriasis-like skin lesions | 3 | ≥400 mg | [1][2][3] |
| Hepatotoxicity | Toxic hepatitis | 3 | 400 mg | [1][2][3] |
| Vascular | Vascular occlusive events | Not Observed | Up to 750 mg | [1][2][6] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Culture and Treatment: Plate your BCR-ABL positive cells at a suitable density. Allow them to adhere overnight. Treat the cells with PF-114 at the desired concentration (e.g., 10-100 nM) or vehicle control for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane and reprobe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: On-target signaling pathway of PF-114.
Caption: Paradoxical activation of the STAT3 pathway by PF-114.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Chronic Myeloid Leukemia Drugs Show Divergent Cardiovascular Risk Profiles, JACC Cardio-Oncology State-of-the-Art Review Reports [medicaldialogues.in]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
- 10. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with PF-114
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-114 (Vamotinib). The information provided is intended to help interpret unexpected experimental results and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is PF-114 and what is its primary mechanism of action?
A1: PF-114, also known as Vamotinib (B10786111), is a third-generation, orally active ATP-competitive tyrosine kinase inhibitor (TKI).[1][2][3] Its primary target is the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML).[2][4] PF-114 is effective against wild-type BCR-ABL and various mutated forms, including the highly resistant T315I "gatekeeper" mutation. By binding to the ATP-binding site of the ABL kinase domain, PF-114 inhibits its autophosphorylation, leading to the suppression of downstream signaling pathways, cell cycle arrest, and ultimately apoptosis in BCR-ABL positive cells.
Q2: My cells are showing less of a response to PF-114 than expected. What are the possible reasons?
A2: There are several potential reasons for reduced sensitivity to PF-114. These can be broadly categorized as issues with the compound, the experimental setup, or the biological system itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q3: I'm observing paradoxical cell survival or even proliferation at certain concentrations of PF-114. Is this a known phenomenon?
A3: While not the intended effect, paradoxical results can occur. One documented mechanism that may contribute to cell rescue is the activation of STAT3 phosphorylation in response to PF-114. This could potentially activate pro-survival signaling pathways. It is recommended to investigate the phosphorylation status of STAT3 in your experimental system if you observe such effects.
Q4: What are the known off-target effects of PF-114?
A4: PF-114 was designed to have improved selectivity for BCR-ABL compared to its predecessor, ponatinib, to reduce off-target effects. However, like all kinase inhibitors, it may interact with other kinases, especially at higher concentrations. A kinase inhibition profile of PF-114 compared to other TKIs at 100 nM showed it to be more selective than dasatinib (B193332) or ponatinib. For a detailed understanding of potential off-target effects in your specific experimental system, a kinase panel screening is recommended.
Q5: Are there known resistance mechanisms to PF-114?
A5: While PF-114 is effective against many known BCR-ABL mutations, resistance can still emerge. Mechanisms of resistance to TKIs can be broadly categorized as BCR-ABL dependent or independent. BCR-ABL independent resistance can involve the activation of alternative signaling pathways to bypass the inhibition of BCR-ABL.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Viability
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Solubility: Ensure PF-114 is fully dissolved in the recommended solvent (e.g., DMSO) before preparing dilutions. Visually inspect for precipitates. - Storage: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| Experimental Protocol | - Concentration: Verify calculations for dilutions and ensure accurate pipetting. Perform a dose-response experiment to confirm the IC50 in your cell line. - Incubation Time: The effect of PF-114 may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. - Cell Density: High cell density can reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density. |
| Biological Factors | - Cell Line Authenticity: Confirm the identity and purity of your cell line. - BCR-ABL Expression: Verify the expression and phosphorylation status of BCR-ABL in your cells via Western blot. - Drug Efflux: Overexpression of drug efflux pumps (e.g., ABCB1, ABCG2) can reduce intracellular drug concentration. |
Issue 2: Inconsistent Western Blot Results for Downstream Targets
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | - Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. - Protein Quantification: Accurately quantify protein concentrations to ensure equal loading. |
| Western Blot Protocol | - Antibody Validation: Ensure the primary antibodies for phosphorylated and total proteins are specific and validated for your application. - Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results. |
| Biological Response | - Time Course: The dephosphorylation of downstream targets like CrkL can be rapid. Perform a time-course experiment at early time points (e.g., 0.5, 1, 2, 4 hours) to capture the dynamics of pathway inhibition. |
Issue 3: Unexpected Activation of Signaling Pathways
| Potential Cause | Troubleshooting Steps |
| Paradoxical Signaling | - STAT3 Activation: If observing cell survival, probe for phosphorylation of STAT3 (Tyr705) via Western blot. Consider combining PF-114 with a STAT3 inhibitor to see if this reverses the effect. |
| Off-Target Effects | - Concentration: High concentrations of PF-114 are more likely to have off-target effects. Use the lowest effective concentration possible. - Alternative Inhibitor: Use a structurally different BCR-ABL inhibitor to see if the unexpected pathway activation is specific to PF-114. |
| Feedback Loops | - Pathway Crosstalk: Inhibition of one pathway can sometimes lead to the compensatory activation of another. A broader analysis of signaling pathways (e.g., phospho-kinase array) may be necessary to understand the cellular response. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-114 (Vamotinib) against ABL Kinase and its Mutants
| Target | IC50 (nM) |
| ABL | 0.49 |
| ABL (T315I) | 0.78 |
| ABL (E255K) | 9.5 |
| ABL (F317I) | 2.0 |
| ABL (G250E) | 7.4 |
| ABL (H396P) | 1.0 |
| ABL (M351T) | 2.8 |
| ABL (Q252H) | 12 |
| ABL (Y253F) | 4.1 |
Data sourced from MedchemExpress product information, citing preclinical studies.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PF-114 in culture medium. Replace the existing medium with the medium containing PF-114 at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BCR-ABL Pathway Inhibition
-
Cell Treatment: Treat cells with PF-114 at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies against p-CrkL, total CrkL, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Visualizations
Caption: Mechanism of action of PF-114 in BCR-ABL positive cells.
Caption: A logical workflow for troubleshooting unexpected results with PF-114.
Caption: Potential paradoxical activation of the STAT3 pathway by PF-114.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vamotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: A Guide to Minimizing PF-114 Toxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing the fourth-generation tyrosine kinase inhibitor (TKI), PF-114, in cell culture experiments while minimizing potential cytotoxicity. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PF-114 and what is its primary target?
PF-114 is a potent and selective oral tyrosine kinase inhibitor that targets the BCR-ABL fusion protein.[1][2] It is effective against wild-type BCR-ABL and various mutations, including the highly resistant T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[1][2][3]
Q2: What are the known toxicities of PF-114?
In clinical trials, the primary dose-limiting toxicity (DLT) of PF-114 is skin-related, manifesting as psoriasis-like skin lesions.[4] Preclinical studies have shown that PF-114 is designed for greater selectivity compared to the similar compound ponatinib, aiming to reduce off-target effects, particularly cardiovascular toxicity.[2][3] In vitro studies have demonstrated that PF-114 has minimal cardiotoxic effects compared to ponatinib.
Q3: What are the initial signs of PF-114 toxicity in my cell culture?
Common indicators of cytotoxicity in cell culture include:
-
A significant decrease in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or blebbing.
-
Induction of apoptosis or necrosis.
Q4: How can I reduce the risk of PF-114 toxicity in my experiments?
To minimize toxicity, it is crucial to:
-
Determine the optimal concentration: Perform a dose-response experiment to identify the lowest concentration of PF-114 that achieves the desired biological effect.
-
Optimize incubation time: A time-course experiment can determine the minimum exposure time required for PF-114 to be effective.
-
Control solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your specific cell line (typically below 0.5%).
-
Use appropriate controls: Always include vehicle-only controls (media with the same solvent concentration as the drug-treated wells) to distinguish between drug-specific effects and solvent toxicity.
-
Ensure inhibitor quality: Use a high-purity, well-characterized source of PF-114 and follow the manufacturer's storage and handling instructions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed across all concentrations. | Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to low nanomolar) to determine the optimal, non-toxic working concentration. |
| Solvent toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control to verify. | |
| Cell line is highly sensitive. | Consider using a less sensitive cell line if appropriate for the experimental goals. Otherwise, perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Inhibitor instability. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in cell culture conditions. | Standardize cell seeding density, media composition, serum percentage, and incubation times across all experiments. | |
| Lack of desired inhibitory effect at non-toxic concentrations. | Inhibitor is not active. | Verify the inhibitor's activity using a cell-free biochemical assay if possible. Confirm proper storage and handling. |
| Incorrect timing of inhibitor addition. | Optimize the timing of PF-114 treatment in relation to other experimental procedures (e.g., stimulation with growth factors). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor and for designing experiments with appropriate concentrations. The following table summarizes the known IC50 values for PF-114 in various cell lines.
| Cell Line | Cell Type | BCR-ABL Status | PF-114 IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | Positive (Wild-Type) | Low Nanomolar | [1] |
| Ba/F3 p210 | Pro-B | Positive (Wild-Type) | 1.8 | [3] |
| Ba/F3 T315I | Pro-B | Positive (T315I Mutant) | 15.6 | [3] |
| LAMA-84 | Chronic Myeloid Leukemia | Positive | Similar to K562 | [5] |
| KCL22 | Chronic Myeloid Leukemia | Positive | Similar to K562 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Negative | Markedly more refractory than K562 | [1] |
| U937 | Histiocytic Lymphoma | Negative | Markedly more refractory than K562 | [1] |
Key Experimental Protocols
Protocol 1: Determining the IC50 of PF-114 using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of PF-114 in a specific cell line.
Materials:
-
PF-114
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of PF-114 in complete growth medium. A suggested starting range for BCR-ABL positive cells is 1 nM to 1 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest PF-114 concentration) and a "no-treatment control" (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared PF-114 dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the PF-114 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing PF-114 Cytotoxicity in Human Keratinocytes
Given the clinical skin toxicity of PF-114, this protocol is designed to assess its direct cytotoxic effects on human keratinocytes in vitro.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKa)
-
Keratinocyte growth medium
-
PF-114
-
24-well plates coated with an appropriate matrix (e.g., collagen)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed HEKa cells in 24-well plates at a suitable density to reach 70-80% confluency at the time of treatment.
-
Culture the cells in keratinocyte growth medium at 37°C in a humidified 5% CO2 incubator.
-
-
PF-114 Treatment:
-
Once cells are 70-80% confluent, replace the medium with fresh medium containing serial dilutions of PF-114. A suggested starting range is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
For the LDH assay, also include a maximum LDH release control by treating a set of wells with the lysis buffer provided in the kit 1 hour before the endpoint.
-
Incubate for 24, 48, and 72 hours.
-
-
LDH Assay:
-
At each time point, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each PF-114 concentration at each time point using the formula provided in the LDH assay kit instructions.
-
Plot the percentage of cytotoxicity against the PF-114 concentration to determine the dose-dependent and time-dependent cytotoxic effects.
-
Visualizations
Signaling Pathway of PF-114 Induced Apoptosis
Caption: PF-114 inhibits BCR-ABL, leading to reduced phosphorylation of CrkL and subsequent downregulation of pro-survival pathways, ultimately inducing apoptosis.
Experimental Workflow for Minimizing PF-114 Toxicity
References
- 1. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PF-114 precipitation in media
Welcome to the technical support center for PF-114. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PF-114 in experimental settings and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PF-114 and what is its mechanism of action?
PF-114, also known as Vamotinib, is a fourth-generation, orally bioavailable tyrosine kinase inhibitor (TKI).[1] It is a potent and selective inhibitor of BCR-ABL kinase, including the T315I mutation which confers resistance to many other TKIs.[2][3] PF-114 targets the ATP-binding site of the BCR-ABL protein, inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, such as PI3K/AKT/ERK1/2 and JAK/STAT3/5, which are crucial for the proliferation and survival of chronic myeloid leukemia (CML) cells.[1] Inhibition of these pathways induces cell cycle arrest and apoptosis in BCR-ABL positive cells.[3]
Q2: What are the physicochemical properties of PF-114?
PF-114 is a hydrophobic compound with low aqueous solubility. Understanding its properties is key to preventing precipitation in aqueous-based cell culture media.
| Property | Value | Source |
| Molecular Weight | 532.56 g/mol | AOBIOUS |
| Water Solubility | 0.0029 mg/mL | DrugBank Online |
| LogP | 4.08 | DrugBank Online |
| pKa (Strongest Basic) | 7.62 | DrugBank Online |
| DMSO Solubility | 30 mg/mL (56.33 mM) | TargetMol |
Q3: Why is my PF-114 precipitating in the cell culture medium?
Precipitation of PF-114 in cell culture media is a common issue due to its low water solubility. The primary cause is the solvent shift that occurs when a concentrated stock solution in an organic solvent, typically DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in polarity can cause the compound to "crash out" of solution. Other contributing factors can include the final concentration of PF-114, the temperature of the media, and interactions with media components.
Troubleshooting Guide: PF-114 Precipitation
This guide provides a systematic approach to troubleshooting and preventing PF-114 precipitation in your experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the PF-114 stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of PF-114 exceeds its solubility limit in the aqueous medium. | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your cell line. PF-114 is potent at nanomolar concentrations.[3] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. Add the PF-114 solution dropwise while gently swirling the medium. |
| Low Media Temperature | The solubility of many compounds, including PF-114, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration | While necessary for initial dissolution, a high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution. |
Issue 2: Delayed Precipitation After Incubation
Symptom: The media containing PF-114 is clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can increase the concentration of all media components, including PF-114, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which can affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | PF-114 may interact with salts, proteins (especially in serum), or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You could also consider reducing the serum concentration if your experimental design permits. |
| pH Instability | Changes in the pH of the culture medium over time due to cellular metabolism can alter the ionization state and solubility of PF-114. | Ensure your medium has adequate buffering capacity. For long-term experiments, it may be necessary to refresh the medium more frequently. |
Experimental Protocols
Protocol 1: Preparation of PF-114 Stock and Working Solutions
This protocol provides a recommended procedure for preparing PF-114 solutions for in vitro cell-based assays to minimize the risk of precipitation.
Materials:
-
PF-114 powder
-
Anhydrous, sterile DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with serum and supplements as required for your cell line)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a 10 mM Primary Stock Solution in DMSO:
-
Calculate the amount of PF-114 powder needed to make a 10 mM stock solution (Molecular Weight: 532.56 g/mol ).
-
Aseptically add the appropriate volume of sterile DMSO to the vial of PF-114 powder.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.
-
Aliquot the 10 mM primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Stock Solution in DMSO (Optional but Recommended):
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Perform a serial dilution in sterile DMSO to create a lower concentration intermediate stock (e.g., 1 mM). This can make the final dilution into aqueous media more manageable and reduce the risk of precipitation.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform serial dilutions of your DMSO stock solution (either primary or intermediate) in the pre-warmed medium. It is critical to never add the medium to the DMSO stock; always add the small volume of DMSO stock to the larger volume of medium.
-
Example for a 100 nM final concentration from a 10 mM stock:
-
Prepare a 1:100 dilution of the 10 mM stock in pre-warmed medium to get a 100 µM solution. (e.g., 2 µL of 10 mM stock into 198 µL of medium).
-
Prepare a 1:1000 dilution of the 100 µM solution in pre-warmed medium to get the final 100 nM working solution. (e.g., 10 µL of 100 µM solution into 10 mL of medium).
-
-
When adding the DMSO stock to the medium, add it dropwise while gently swirling the tube or plate to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Solubility Test for PF-114 in Your Media
This experiment will help you determine the maximum soluble concentration of PF-114 in your specific cell culture medium.
Materials:
-
PF-114 10 mM stock solution in DMSO
-
Your specific complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 10 mM PF-114 stock solution in your pre-warmed medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 500 nM, 100 nM).
-
Include a vehicle control with the same final concentration of DMSO as your highest PF-114 concentration.
-
Incubate the dilutions at 37°C in a 5% CO2 incubator for a period that mimics your longest experiment (e.g., 24, 48, or 72 hours).
-
At various time points, visually inspect each concentration for any signs of precipitation (cloudiness, crystals, or film).
-
For a more sensitive assessment, examine a small aliquot of each solution under a microscope to look for crystalline structures.
-
The highest concentration that remains clear throughout the incubation period is the maximum practical working concentration for your experimental conditions.
Visualizations
Signaling Pathway of PF-114 Action
Caption: Signaling pathway inhibited by PF-114.
Troubleshooting Workflow for PF-114 Precipitation
Caption: Workflow for troubleshooting PF-114 precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-114 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with PF-114, a potent 4th-generation BCR-ABL tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: What is PF-114 and what is its primary mechanism of action?
A1: PF-114 is an orally bioavailable, 4th-generation tyrosine kinase inhibitor (TKI) that targets the Bcr-Abl fusion oncoprotein.[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding site of the Abl kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival in Philadelphia chromosome-positive (Ph+) leukemias.[3][4] A key feature of PF-114 is its high potency against both wild-type Bcr-Abl and clinically important mutants, including the "gatekeeper" T315I mutation, which confers resistance to many other TKIs.[5]
Q2: Which cell lines are appropriate for in vitro studies with PF-114?
A2: The most commonly used cell lines for studying Bcr-Abl inhibitors like PF-114 are:
-
K562: A human chronic myeloid leukemia (CML) cell line that is positive for the Philadelphia chromosome and expresses the wild-type p210 Bcr-Abl protein.
-
Ba/F3: A murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. These cells can be genetically engineered to express various forms of Bcr-Abl (wild-type or mutated), making them an excellent model system for studying inhibitor specificity and resistance.
Q3: How should I dissolve and store PF-114?
A3: Like many kinase inhibitors, PF-114 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your cell culture medium immediately before use. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that PF-114 is active in my cellular assay?
A4: The most direct method to confirm the on-target activity of PF-114 is to assess the phosphorylation status of Bcr-Abl's direct downstream substrate, CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like). A successful experiment will show a dose-dependent decrease in the phosphorylation of CrkL at tyrosine 207 (p-CrkL Y207) upon treatment with PF-114. This can be readily evaluated by Western blotting.
Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Explanation: The number of cells seeded per well can significantly influence the apparent IC50 value of a drug. Inconsistent seeding can lead to significant well-to-well and plate-to-plate variability.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a consistent and optimized cell seeding density for your specific cell line and assay duration. For K562 cells, a common starting density for a 72-hour cytotoxicity assay is around 5,000 cells per well in a 96-well plate. However, it is recommended to determine the optimal seeding density empirically.
-
Possible Cause 2: High Passage Number of Cell Lines.
-
Explanation: Continuous passaging of cell lines can lead to genetic drift, altered phenotypes, and changes in drug sensitivity.
-
Solution:
-
Use cell lines with a consistent and low passage number for all experiments.
-
Regularly perform cell line authentication to ensure the identity and purity of your cell lines.
-
Possible Cause 3: Instability or Precipitation of PF-114 in Culture Medium.
-
Explanation: PF-114, like many small molecule inhibitors, may have limited solubility and stability in aqueous solutions like cell culture media. Precipitation will lead to a lower effective concentration of the inhibitor.
-
Solution:
-
Visually inspect the culture medium for any signs of precipitation after adding PF-114.
-
Prepare fresh working dilutions of PF-114 from a DMSO stock for each experiment. Do not store diluted PF-114 in cell culture medium.
-
If solubility issues persist, consider using a lower concentration range or a different formulation if available.
-
Issue 2: No or Weak Inhibition of Bcr-Abl Signaling (e.g., p-CrkL levels remain high after treatment)
Possible Cause 1: Sub-optimal Treatment Time.
-
Explanation: The inhibition of Bcr-Abl kinase activity and the subsequent dephosphorylation of its substrates is a rapid process. However, the optimal time point to observe maximal inhibition may vary depending on the specific experimental conditions.
-
Solution:
-
Perform a time-course experiment to determine the optimal duration of PF-114 treatment. For assessing p-CrkL levels, a treatment time of 1 to 4 hours is often sufficient.
-
Possible Cause 2: Issues with Western Blotting Technique.
-
Explanation: Technical issues during the Western blotting process can lead to weak or no signal for p-CrkL.
-
Solution:
-
Ensure complete and efficient protein extraction by using a lysis buffer containing phosphatase and protease inhibitors.
-
Confirm equal protein loading across all lanes by quantifying protein concentration and using a loading control (e.g., β-actin, GAPDH).
-
Use a validated primary antibody for p-CrkL (Tyr207) at the recommended dilution.
-
Possible Cause 3: Off-Target Effects or Activation of Alternative Signaling Pathways.
-
Explanation: While PF-114 is highly selective for Bcr-Abl, it can inhibit other kinases at higher concentrations. In some cellular contexts, this could lead to the activation of compensatory signaling pathways that might mask the effect of Bcr-Abl inhibition.
-
Solution:
-
Perform a dose-response experiment to ensure you are using a concentration of PF-114 that is within the selective range for Bcr-Abl inhibition.
-
If off-target effects are suspected, consider using a structurally different Bcr-Abl inhibitor as a control.
-
Data Presentation
Table 1: In Vitro IC50 Values of PF-114 in Various Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) | Reference |
| K562 | p210 Wild-Type | ~5-15 | |
| Ba/F3 p210 | Wild-Type | ~10-20 | |
| Ba/F3 T315I | T315I Mutant | ~20-40 |
Note: IC50 values can vary between laboratories due to differences in experimental conditions (e.g., cell density, assay duration, reagent lot). The values presented here are approximate and should be used as a general guide.
Table 2: Recommended Cell Culture Conditions for K562 and Ba/F3 Cell Lines
| Parameter | K562 | Ba/F3 (Bcr-Abl expressing) |
| Culture Medium | RPMI-1640 + 10% FBS | RPMI-1640 + 10% FBS |
| Supplements | - | No IL-3 required |
| Seeding Density | 3 x 10^5 cells/mL | 5 x 10^4 - 5 x 10^5 cells/mL |
| Passage Frequency | Every 2-3 days | Every 2-3 days |
| Growth Properties | Suspension | Suspension |
Note: These are general guidelines. Optimal conditions may vary and should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed K562 or Ba/F3 cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PF-114 in complete culture medium. Add the desired concentrations of PF-114 to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest PF-114 concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for p-CrkL (Tyr207)
-
Cell Treatment: Seed cells at an appropriate density in a 6-well plate and treat with various concentrations of PF-114 for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CrkL (Tyr207) (e.g., from Cell Signaling Technology, #3181) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CrkL and a loading control (e.g., β-actin) to ensure equal loading and to assess the specific effect on phosphorylation.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent PF-114 experimental results.
Caption: The inhibitory effect of PF-114 on the BCR-ABL signaling pathway.
Caption: A generalized workflow for determining the IC50 of PF-114 using a cell viability assay.
References
- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scispace.com [scispace.com]
- 4. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-114 Technical Support Center: Dose-Response Analysis
Welcome to the technical support center for PF-114. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on dose-response curve analysis. Below you will find troubleshooting guides and frequently asked questions to help you navigate common experimental challenges.
Section 1: Understanding PF-114
This section provides a brief overview of PF-114, its mechanism of action, and its activity against various BCR-ABL mutations.
Q1: What is PF-114?
PF-114, also known as Vamotinib (B10786111), is an orally bioavailable, third- or fourth-generation ATP-competitive tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to target the Bcr-Abl fusion oncoprotein, which is a key driver in Philadelphia chromosome-positive (Ph+) leukemias like Chronic Myeloid Leukemia (CML).[4] A key feature of PF-114 is its high potency against both wild-type BCR-ABL and various mutated forms, including the highly resistant "gatekeeper" T315I mutation.[5] It was developed to have higher selectivity compared to previous inhibitors like ponatinib, potentially improving its safety profile.
Q2: What is the mechanism of action for PF-114?
PF-114 selectively binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity. This action blocks the autophosphorylation of BCR-ABL and prevents the activation of downstream signaling pathways critical for cancer cell proliferation and survival. Key inhibited pathways include the CrkL adaptor protein, ERK1/2, and Akt signaling. The inhibition of these pathways ultimately leads to G1 cell cycle arrest and the induction of apoptosis (programmed cell death) in CML cells.
Q3: How potent is PF-114 against different BCR-ABL mutations?
PF-114 demonstrates high potency at nanomolar concentrations against wild-type BCR-ABL and clinically significant mutants that confer resistance to other TKIs. Its efficacy against the T315I mutation is a crucial advantage, as this mutation typically renders first and second-generation TKIs ineffective.
Table 1: PF-114 Inhibitory Activity
| Target | Activity Level | Reference |
|---|---|---|
| Wild-Type BCR-ABL | Potent inhibition at low nanomolar concentrations. | |
| BCR-ABL T315I Mutant | Potent inhibition, overcoming common resistance. | |
| Other BCR-ABL Mutants | Active against a range of clinically important mutants. |
| Off-Target Kinases | Higher selectivity compared to ponatinib. | |
Section 2: Troubleshooting Dose-Response Curve Analysis
This guide addresses common issues encountered during the generation and analysis of PF-114 dose-response curves.
Q1: Why are my IC50 values for PF-114 inconsistent across experiments?
Inconsistent IC50 values are a frequent challenge and can stem from several experimental variables. The variability can often be attributed to differences in experimental conditions and protocols.
-
Cell Health and Passage Number: Use cells that are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells will respond differently to the inhibitor.
-
Reagent Variability: Batch-to-batch variation in media, serum, or assay reagents can impact results. Use consistent lots where possible.
-
Incubation Time: The duration of drug exposure significantly affects the apparent IC50. Standardize the incubation time (e.g., 48 or 72 hours) for all comparative experiments.
-
Compound Stability: Ensure the stability of PF-114 in your assay medium over the course of the incubation period.
Q2: My dose-response curve is not sigmoidal. What could be the cause?
A non-sigmoidal curve often points to issues with the experimental setup or compound behavior.
-
Incorrect Concentration Range: If the curve is flat, your concentration range may be too narrow or completely outside the active range. Test a wider range of concentrations (e.g., from 10 µM down to 0.1 nM) to capture the full curve.
-
Compound Precipitation: At high concentrations, PF-114 may exceed its solubility limit in the culture medium, leading to a plateau or even a hook effect. Visually inspect the wells with the highest concentrations for any precipitate.
-
Assay Interference: Some assay reagents can be affected by colored or fluorescent compounds. Run controls with the compound in cell-free media to check for direct interference with the assay signal.
Q3: The slope of my curve is very shallow or steep. What does this mean?
The slope of the dose-response curve (or Hill coefficient) provides insight beyond the IC50 value and is an important parameter for evaluating drug efficacy.
-
Shallow Slope: A shallow slope can indicate lower potency or positive cooperativity in binding. It can also be an artifact of experimental issues like compound instability or solubility problems at higher concentrations.
-
Steep Slope: A steep slope suggests strong, cooperative binding and a narrow window between the minimal and maximal effect. This can be advantageous but may also increase the risk of toxicity if the therapeutic window is narrow.
Q4: My curve plateaus above 0% viability, even at high PF-114 concentrations. Why?
An incomplete response curve where inhibition does not reach 100% can be due to several factors.
-
Drug Solubility/Stability: As mentioned, the compound may be precipitating or degrading at high concentrations.
-
Resistant Cell Subpopulation: The cell line may contain a subpopulation of cells that are inherently resistant to PF-114.
-
High Target Protein Turnover: If the target protein (BCR-ABL) has a high turnover rate, newly synthesized protein may not be fully inhibited, leading to a plateau below 100% inhibition.
-
Off-Target Effects: At very high concentrations, off-target effects could counteract the intended cytotoxic effect, although this is less common.
Section 3: Experimental Protocols
Following a standardized protocol is crucial for generating reproducible dose-response data. Here is a recommended methodology for a cell-based viability assay.
Protocol: Determining PF-114 IC50 using a Resazurin-Based Viability Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of PF-114 in DMSO.
-
Perform a serial dilution series of the PF-114 stock solution in culture medium to create 2X working concentrations. A 10-point, 1:3 dilution series is a good starting point.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest drug concentration) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control to each well.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for 48 to 72 hours. The incubation time should be kept consistent for all comparative experiments.
-
-
Viability Assessment:
-
Prepare the resazurin (B115843) solution according to the manufacturer's instructions (e.g., CellTiter-Blue®).
-
Add 20 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence on a plate reader (typically ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" blank wells from all other measurements.
-
Calculate the percentage of viability for each well using the formula: % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100
-
Plot % Viability against the log of the PF-114 concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve (variable slope) and determine the IC50 value.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for PF-114 in cell-based assays?
Based on its nanomolar potency, a wide range is recommended to ensure you capture the full curve. A good starting point is a top concentration of 10 µM, followed by a 10-point serial dilution (e.g., 1:3 or 1:5). This will cover a range from micromolar to low nanomolar or picomolar concentrations.
Q2: How should I dissolve and store PF-114?
PF-114 should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) and consistent across all wells, including controls.
Q3: Which cell lines are commonly used to test PF-114?
-
K562: A human CML cell line that expresses wild-type BCR-ABL and is sensitive to PF-114.
-
Ba/F3 cells: A murine pro-B cell line that is dependent on IL-3 for survival. These cells can be engineered to express various forms of human BCR-ABL, including wild-type and mutated versions like T315I, making them an excellent model system for testing inhibitor specificity and potency.
Q4: Besides IC50, what other parameters are important in a dose-response curve?
While IC50 is the most common metric, it doesn't tell the whole story. Consider analyzing:
-
Hill Slope (HS): As discussed, this indicates the steepness of the curve and provides clues about the nature of the inhibition.
-
Maximum Effect (Emax): This is the minimum viability achieved at saturating drug concentrations. A value significantly above zero may indicate resistance or other issues.
-
Area Under the Curve (AUC): This metric integrates both the potency (IC50) and efficacy (Emax) of the drug over the tested concentration range, providing a single value to compare overall drug activity.
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. Facebook [cancer.gov]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
PF-114 vs. Ponatinib: A Comparative Guide for T315I-Mutated Chronic Myeloid Leukemia
For researchers and drug development professionals navigating the therapeutic landscape for Chronic Myeloid Leukemia (CML) with the challenging T315I mutation, this guide provides a detailed comparison of two potent tyrosine kinase inhibitors (TKIs): PF-114 (Vamotinib) and Ponatinib (B1185). The T315I "gatekeeper" mutation confers resistance to most first and second-generation TKIs, making effective third-generation inhibitors like ponatinib and the emerging PF-114 critical for this patient population.
Executive Summary
Ponatinib is a U.S. FDA-approved third-generation TKI with demonstrated efficacy in patients with T315I-mutated CML.[1] However, its use is associated with a significant risk of arterial occlusive events (AOEs).[2] PF-114 is a newer generation TKI, designed to be a more selective inhibitor of BCR-ABL, potentially offering a better safety profile while retaining efficacy against the T315I mutation.[3][4] Preclinical data suggests comparable efficacy to ponatinib in T315I models, and early clinical data indicates a different safety profile, with skin toxicity being the most notable adverse event and no vascular occlusive events reported in the phase 1 study.[5][6]
Mechanism of Action
Both PF-114 and ponatinib are ATP-competitive inhibitors that target the BCR-ABL kinase, including the T315I mutant form.[4][7] By binding to the ATP-binding site of the kinase, they block its activity, thereby inhibiting the downstream signaling pathways that drive the proliferation of leukemia cells.[7]
The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.[7][8]
Preclinical Comparative Data
A key preclinical study directly compared the kinase selectivity and inhibitory activity of PF-114 and ponatinib.
Kinase Inhibition Profile
PF-114 was found to be more selective than ponatinib. In a cell-free enzymatic assay against a panel of 337 kinases at a concentration of 100 nM, PF-114 inhibited fewer kinases than ponatinib, suggesting a potentially lower risk of off-target effects.[5]
| Kinase Inhibitor | Number of Inhibited Kinases (at 100 nM) |
| Nilotinib | 19 |
| PF-114 | 27 |
| Dasatinib | 48 |
| Ponatinib | 80 |
In Vitro Inhibitory Activity (IC50)
PF-114 demonstrated potent inhibition of BCR-ABL and its mutants, including T315I, at nanomolar concentrations, comparable to ponatinib.[9]
| Cell Line (Expressing) | PF-114 IC50 (nM) | Ponatinib IC50 (nM) |
| Ba/F3 (BCR-ABL) | Data not available | 0.37 - 2 |
| Ba/F3 (BCR-ABL T315I) | Potent inhibition at nanomolar concentrations | 0.37 - 2 |
In Vivo Efficacy
In murine leukemia models driven by BCR-ABL or BCR-ABL-T315I, PF-114 significantly prolonged survival to a similar extent as ponatinib.[9]
Clinical Data
To date, no head-to-head clinical trials comparing PF-114 and ponatinib have been published. The following data is a summary from separate clinical trials.
Efficacy in T315I-Positive CML Patients
| Clinical Trial | Drug | Phase | Number of T315I+ Patients | Key Efficacy Outcomes in T315I+ Patients |
| NCT02885766 | PF-114 (Vamotinib) | 1 | 16 | 5 of 16 patients responded (3 achieved Complete Hematologic Response, 3 a Major Cytogenetic Response, and 1 a Complete Cytogenetic Response)[6] |
| PACE (NCT01207440) | Ponatinib | 2 | 64 (CP-CML) | 5-year estimated overall survival of 73% in the overall CP-CML population.[10] High response rates observed in T315I-positive patients.[11] |
| OPTIC (NCT02467270) | Ponatinib | 2 | 65 (across all cohorts) | Starting dose of 45mg daily showed the highest efficacy in patients with the T315I mutation.[12][13] |
Safety Profile
| Adverse Event Profile | PF-114 (Vamotinib) (Phase 1 Data)[6] | Ponatinib (PACE & OPTIC Trial Data)[2][10] |
| Most Common Adverse Events | Skin toxicity (psoriasis-like skin lesions) was the dose-limiting toxicity. | Rash, abdominal pain, thrombocytopenia, headache, dry skin, constipation. |
| Serious Adverse Events | Grade 3 skin toxicity. | Arterial occlusive events (AOEs), venous thromboembolic events. |
| Vascular Occlusive Events | No vascular occlusive events were reported in the phase 1 study. | A significant risk, with the cumulative incidence of AOEs in CP-CML patients in the PACE trial reaching 31% over time. |
Experimental Protocols
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against BCR-ABL kinase and its mutants.
Methodology:
-
Recombinant BCR-ABL kinase (wild-type or T315I mutant) is incubated with a peptide substrate and ATP in a reaction buffer.
-
The test compounds (PF-114 or ponatinib) are added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods such as radioactivity-based assays (e.g., filter binding assay with 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a control without inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay
Objective: To assess the effect of the inhibitors on the proliferation of leukemia cells expressing BCR-ABL.
Methodology:
-
Leukemia cell lines (e.g., Ba/F3) engineered to express wild-type or T315I-mutant BCR-ABL are seeded in multi-well plates.
-
The cells are treated with serial dilutions of PF-114 or ponatinib.
-
Cells are incubated for a period of time (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
The results are expressed as the percentage of viable cells compared to untreated controls.
-
The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Objective: To evaluate the inhibition of BCR-ABL downstream signaling.
Methodology:
-
BCR-ABL expressing cells are treated with PF-114 or ponatinib for a specific duration.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated forms of BCR-ABL (p-BCR-ABL) and its downstream targets (e.g., p-CrkL, p-STAT5). Antibodies against the total forms of these proteins and a housekeeping protein (e.g., β-actin or GAPDH) are used as controls.
-
The membrane is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.
In Vivo Murine Leukemia Model
Objective: To assess the in vivo efficacy of the inhibitors in a leukemia model.
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are intravenously injected with murine hematopoietic cells transduced with a retrovirus encoding BCR-ABL or BCR-ABL-T315I, or with human CML cell lines.
-
Once leukemia is established (monitored by peripheral blood analysis or bioluminescence imaging if cells express luciferase), mice are randomized into treatment and control groups.
-
Mice in the treatment groups receive daily oral doses of PF-114, ponatinib, or a vehicle control.
-
The progression of leukemia is monitored by regular blood counts and/or imaging.
-
The primary endpoint is overall survival. Kaplan-Meier survival curves are generated and statistically analyzed.
Visualizations
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by PF-114 and ponatinib.
Caption: General experimental workflow for the evaluation of tyrosine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrospective analysis of arterial occlusive events in the PACE trial by an independent adjudication committee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizonshemato.com [horizonshemato.com]
- 4. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
Validating PF-114 On-Target Activity in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PF-114's performance with other BCR-ABL tyrosine kinase inhibitors (TKIs), supported by experimental data. PF-114 is a third-generation TKI designed to inhibit the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). A key advantage of PF-114 is its potent activity against the T315I "gatekeeper" mutation, which confers resistance to first and second-generation TKIs.[1][2][3]
Executive Summary
PF-114 demonstrates potent and selective inhibition of wild-type and mutated BCR-ABL kinase, including the clinically significant T315I mutation.[2][3] In cellular assays, PF-114 effectively suppresses the proliferation of CML cells and induces apoptosis at nanomolar concentrations.[3] Compared to the multi-targeted TKI ponatinib (B1185), PF-114 exhibits a more selective kinase inhibition profile, suggesting a potentially improved safety profile with fewer off-target effects. This guide presents a compilation of in vitro data comparing the efficacy of PF-114 with other TKIs and provides detailed protocols for key validation assays.
Data Presentation
Comparative Inhibitory Activity of Tyrosine Kinase Inhibitors against BCR-ABL Mutants
The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-114 and other TKIs against various BCR-ABL mutations. Lower IC50 values indicate greater potency.
| BCR-ABL Mutation | PF-114 IC50 (nM) | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-type | Data not consistently reported | ~0.37 - 2[4] | ~250-1000 | ~0.6-3 | ~20-60[5] |
| T315I | Potent activity[2][3] | ~2[4] | >10000 | >1000 | >10000[6] |
| G250E | Data not consistently reported | Sensitive | ~1500 | ~3 | ~150[6] |
| Y253H | Data not consistently reported | Sensitive | ~1000 | ~30 | ~400[6] |
| E255V | Data not consistently reported | Sensitive | ~2500 | ~20 | ~450[6] |
| F359V | Data not consistently reported | Sensitive | ~1500 | ~10 | ~200[6] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[4][5][6][7][8][9][10][11][12][13][14]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
a. Cell Culture:
-
Culture K562 (human CML cell line, wild-type BCR-ABL) or Ba/F3 (murine pro-B cell line) cells engineered to express specific BCR-ABL mutations.
-
Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin. For Ba/F3 cells, IL-3 is withdrawn to make their proliferation dependent on BCR-ABL activity.[8]
b. Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Prepare serial dilutions of PF-114 and other TKIs in the culture medium.
-
Add the diluted compounds to the cells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
c. Measurement:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Normalize the absorbance readings to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of BCR-ABL Signaling
This method is used to assess the inhibition of BCR-ABL and its downstream signaling pathways.
a. Cell Lysis:
-
Treat K562 cells with various concentrations of PF-114 for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
c. Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated CrkL (p-CrkL), a direct substrate of BCR-ABL, as well as total CrkL, and a loading control (e.g., β-actin or GAPDH).[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
a. Cell Treatment:
-
Treat K562 cells with PF-114 at various concentrations for 24-48 hours.
b. Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.[16][17][18]
-
Incubate in the dark at room temperature for 15 minutes.
c. Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Dasatinib treatment of chronic-phase chronic myeloid leukemia: analysis of responses according to preexisting BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
PF-114 selectivity compared to other TKIs
A Comparative Guide to the Selectivity of PF-114 and Other Tyrosine Kinase Inhibitors
For researchers and professionals in drug development, understanding the selectivity of tyrosine kinase inhibitors (TKIs) is paramount for assessing potential efficacy and safety profiles. This guide provides a detailed comparison of PF-114, a fourth-generation TKI, with other established TKIs used in the treatment of chronic myeloid leukemia (CML), including Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib (B1185). The focus is on their selectivity against the BCR-ABL kinase and its mutations, as well as off-target effects.
Kinase Selectivity Profiles
PF-114 has been developed to be a potent and selective inhibitor of both native and mutated forms of the BCR-ABL kinase, including the challenging T315I "gatekeeper" mutation, which confers resistance to most other approved TKIs except for ponatinib.[1][2][3][4] A key advantage of PF-114 is its higher selectivity compared to ponatinib, which is associated with a broader spectrum of kinase inhibition that can lead to significant off-target effects and cardiovascular issues.[1]
A comparative study of kinase inhibition at a concentration of 100 nM revealed that PF-114 inhibits a significantly smaller number of kinases than ponatinib and dasatinib, indicating a more favorable selectivity profile.
Table 1: Comparative Kinase Inhibition Profile of TKIs at 100 nM
| Tyrosine Kinase Inhibitor | Number of Kinases Inhibited at 100 nM | Key Targets |
| PF-114 | 27 | BCR-ABL (including T315I mutant) |
| Nilotinib | 19 | BCR-ABL, KIT, PDGFR |
| Dasatinib | 48 | BCR-ABL, SRC family kinases |
| Ponatinib | 80 | Pan-BCR-ABL inhibitor (including T315I), VEGFR, FGFR, PDGFR, SRC family kinases, KIT, RET, TIE2, FLT3 |
| Imatinib | - | BCR-ABL, c-KIT, PDGF-R |
| Bosutinib | - | Dual SRC/ABL inhibitor |
Data for Imatinib and Bosutinib on the number of kinases inhibited at 100 nM was not available in the provided search results.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug evaluation. Various biochemical and cellular assays are employed to generate selectivity profiles.
Biochemical Kinase Assays
Biochemical assays are a primary method for assessing the selectivity of kinase inhibitors by measuring the direct inhibition of kinase activity. These can be broadly categorized into activity assays and binding assays.
1. Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This is often considered the "gold standard" for its direct measurement of phosphate (B84403) transfer.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from 33P-ATP) onto a substrate by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
-
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP (spiked with 33P-ATP), and the test inhibitor (e.g., PF-114) at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
Termination: The reaction is stopped, often by adding a solution like phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the free 33P-ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove any unbound 33P-ATP.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are then determined from dose-response curves.
-
2. Non-Radiometric Kinase Assays (e.g., Mobility Shift Assay)
These assays have gained popularity due to their safety and suitability for high-throughput screening.
-
Principle: The mobility shift assay is based on the change in the electrophoretic mobility of a substrate upon phosphorylation. A fluorescently labeled peptide substrate is incubated with the kinase and ATP. The phosphorylated product and the non-phosphorylated substrate are then separated by electrophoresis in a microfluidic device, and the amount of each is quantified by fluorescence detection.
-
Protocol Outline:
-
Reaction Setup: Similar to the radiometric assay, a reaction mixture is prepared with the kinase, a fluorescently labeled peptide substrate, ATP, and the test inhibitor.
-
Incubation: The reaction is allowed to proceed.
-
Separation and Detection: The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to separate based on their charge and size. The amount of each is detected by a laser-induced fluorescence detector.
-
Data Analysis: The ratio of phosphorylated to unphosphorylated substrate is used to determine the kinase activity and the inhibitory effect of the compound.
-
Signaling Pathways
The primary target of the compared TKIs is the constitutively active BCR-ABL tyrosine kinase, which is the pathogenic driver in Chronic Myeloid Leukemia (CML). Inhibition of BCR-ABL blocks downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.
References
- 1. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. researchgate.net [researchgate.net]
In Vivo Showdown: PF-114 Demonstrates Potent Anti-Leukemic Activity Comparable to Ponatinib, Offering a Promising Alternative for Resistant Leukemia
For Immediate Release
Moscow, Russia – Preclinical in vivo studies have validated the potent anti-leukemic activity of PF-114, a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI), demonstrating efficacy comparable to ponatinib (B1185) in murine models of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including forms with the challenging T315I mutation. These findings position PF-114 as a promising therapeutic candidate for patients who have developed resistance to earlier-generation TKIs.
PF-114 is an orally bioavailable TKI designed to overcome the resistance mechanisms that often limit the effectiveness of second-generation Bcr-Abl inhibitors.[1] It targets the Bcr-Abl fusion oncoprotein, including the notorious "gatekeeper" T315I mutation, which confers resistance to most other TKIs.[1][2] The mechanism of action involves the inhibition of Bcr-Abl-mediated proliferation and the induction of apoptosis in Philadelphia chromosome-positive (Ph+) hematologic malignancies.[1][3]
Comparative In Vivo Efficacy
In head-to-head preclinical studies, PF-114 has shown significant therapeutic efficacy. In murine models of CML and Ph+ ALL, PF-114, administered at 50 mg/kg, significantly prolonged the survival of mice to a similar extent as ponatinib at a 25 mg/kg dose.[1][3] This was observed in models driven by both wild-type BCR-ABL and the T315I mutant form.[1]
Below is a summary of the key in vivo study findings comparing PF-114 with other Bcr-Abl TKIs:
| Drug | Dose | Mouse Model | Key Findings | Reference |
| PF-114 | 50 mg/kg | BCR/ABL-driven CML-like disease | Significantly prolonged survival, comparable to ponatinib. | [1][3] |
| 50 mg/kg | BCR/ABL-T315I-driven CML-like disease | Significantly prolonged survival, comparable to ponatinib. | [1] | |
| 50 mg/kg | Xenograft of primary Ph+ leukemia with T315I | Significantly prolonged survival, comparable to ponatinib. | [1] | |
| Ponatinib | 25 mg/kg | BCR/ABL-driven CML-like disease | Significantly prolonged survival. | [1][3] |
| 25 mg/kg | BCR/ABL-T315I-driven CML-like disease | Significantly prolonged survival. | [1] | |
| 25 mg/kg | Xenograft of primary Ph+ leukemia with T315I | Significantly prolonged survival. | [1] | |
| Imatinib | N/A | Various CML models | Effective in wild-type Bcr-Abl, but ineffective against T315I. | [2] |
| Dasatinib | N/A | Various CML models | More potent than imatinib, but ineffective against T315I. | [4] |
Mechanism of Action: Targeting the Bcr-Abl Signaling Pathway
PF-114 exerts its anti-leukemic effects by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in Ph+ leukemias and drives uncontrolled cell proliferation and survival. A key downstream substrate of Bcr-Abl is the CrkL adaptor protein. PF-114 has been shown to inhibit the phosphorylation of CrkL, leading to the downregulation of critical pro-survival signaling pathways, including the ERK1/2 and Akt pathways.[2][3] This ultimately leads to cell cycle arrest and apoptosis in the leukemic cells.[2][3]
References
Navigating Resistance: A Comparative Guide to PF-114 and Other BCR-ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic myeloid leukemia (CML) treatment has been revolutionized by the advent of BCR-ABL tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often driven by mutations in the BCR-ABL kinase domain, remains a significant clinical challenge. This guide provides a comprehensive comparison of PF-114 (vamotinib), a third-generation TKI, with other approved BCR-ABL inhibitors, focusing on their efficacy against resistant mutations and the underlying molecular mechanisms.
Executive Summary
PF-114 is a potent, ATP-competitive oral TKI designed to inhibit wild-type and mutated forms of the BCR-ABL1 kinase, including the highly resistant T315I "gatekeeper" mutation.[1][2] Preclinical and clinical data suggest that PF-114 exhibits a more selective kinase inhibition profile compared to the potent pan-inhibitor ponatinib (B1185), potentially translating to an improved safety profile.[2][3] This guide will delve into the comparative efficacy of PF-114, present data from key cross-resistance studies, and provide detailed experimental protocols for the assays used to generate this evidence.
Comparative Efficacy Against BCR-ABL Mutations
The development of TKIs has been a race against the adaptability of the BCR-ABL kinase. Mutations within the kinase domain can confer resistance to one or more inhibitors. The table below summarizes the inhibitory activity (IC50 values) of PF-114 and other prominent TKIs against wild-type and various clinically significant BCR-ABL mutations.
| BCR-ABL Variant | PF-114 (Vamotinib) IC50 (nM) | Ponatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Imatinib (B729) IC50 (nM) |
| Wild-type | Potent inhibition at low nM concentrations[4][5] | 0.3 - 0.5 | 20 - 30 | 0.3 - 1.1 | 250 - 600 |
| P-loop Mutations | |||||
| G250E | Efficiently inhibited[3] | 2.9 | 37 | >5000 | 1500 |
| Y253F | Efficiently inhibited[3] | 0.8 | 31 | 1 | 1500 |
| E255K | Efficiently inhibited[3] | 1.1 | 29 | 3 | 5000 |
| E255V | Efficiently inhibited | 55.6 | 130 | 5 | >10000 |
| Gatekeeper Mutation | |||||
| T315I | Efficiently inhibited[3][4][5] | 2.0 - 29.1 | >10000 | >10000 | >10000 |
| Other Clinically Relevant Mutations | |||||
| F317L | Efficiently inhibited[3] | 1.6 | 28 | 1 | 1500 |
| M351T | Efficiently inhibited | 1.0 | 20 | 3 | 500 |
| F359V | Efficiently inhibited | 1.3 | 35 | 1 | 1500 |
| Compound Mutations | |||||
| E255V/T315I | - | 659.5 | Resistant | Resistant | Resistant |
| Y253H/F359V | - | 23.7 | Resistant | Resistant | Resistant |
Data for ponatinib, nilotinib, dasatinib, and imatinib are compiled from multiple sources.[6][7] Data for PF-114 is based on preclinical studies indicating potent inhibition at nanomolar concentrations against the listed mutations.[3][4][5] Specific IC50 values for PF-114 against a comprehensive panel are not yet publicly available in a comparative table format.
Cross-Resistance Profile of PF-114: Insights from Clinical Studies
A phase 1 clinical trial (NCT02885766) evaluated the safety and efficacy of PF-114 (vamotinib) in patients with CML who were resistant or intolerant to at least one second-generation TKI or harbored the T315I mutation.[1][2][8]
Key Findings from the Phase 1 Trial:
-
Efficacy in T315I-mutated CML: Of 16 patients with the T315I mutation, 5 responded to PF-114 treatment. This included 3 patients achieving a complete hematologic response (CHR), 3 a major cytogenetic response (MCyR), and 1 a complete cytogenetic response (CCyR).[2][9]
-
Activity in Ponatinib-Failure Patients: Notably, 2 out of 5 patients who had previously failed ponatinib therapy achieved a CHR with PF-114.[2][9]
-
Dose and Efficacy: The best safety and efficacy profile was observed at a dose of 300 mg daily.[2][9]
-
Safety Profile: The maximum tolerated dose (MTD) was determined to be 600 mg, with skin toxicity being the dose-limiting toxicity. Importantly, no vascular occlusive events, a concern with ponatinib, were observed.[2][8]
These findings suggest that PF-114 has a distinct cross-resistance profile and may offer a therapeutic option for patients who have developed resistance to other TKIs, including the third-generation inhibitor ponatinib.
Mechanisms of Action and Resistance
BCR-ABL Dependent Resistance
The primary mechanism of action of PF-114 is the direct inhibition of the BCR-ABL kinase. Resistance to TKIs can arise from mutations within the kinase domain that either directly impair drug binding or stabilize the active conformation of the enzyme. PF-114 was specifically designed to overcome many of these mutations, including T315I.[5]
BCR-ABL Independent Resistance
Leukemic cells can also develop resistance by activating signaling pathways that are independent of BCR-ABL, thereby bypassing the need for its activity for survival and proliferation. This is a key mechanism of resistance to more potent inhibitors like ponatinib. Investigating the efficacy of PF-114 in the context of BCR-ABL independent resistance is an active area of research.
Signaling Pathways
The diagram below illustrates the primary signaling pathways downstream of BCR-ABL that are targeted by TKIs.
Experimental Workflows
The following diagram outlines a typical workflow for evaluating the cross-resistance of a novel TKI.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of BCR-ABL inhibitors.
In Vitro BCR-ABL Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
-
Materials:
-
Recombinant human BCR-ABL kinase (wild-type and various mutant forms)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Synthetic peptide substrate (e.g., Abltide)
-
Test compounds (PF-114, other TKIs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the recombinant BCR-ABL kinase and the peptide substrate to each well.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
-
Cell Proliferation Assay (XTT/MTT)
This assay measures the effect of TKIs on the proliferation and viability of CML cell lines.
-
Materials:
-
CML cell lines (e.g., K562 for wild-type BCR-ABL, and Ba/F3 cells engineered to express various BCR-ABL mutants)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds (PF-114, other TKIs)
-
XTT or MTT reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the CML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add the XTT or MTT reagent to each well and incubate for an additional 4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450-500 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 values.
-
Apoptosis Assay (Annexin V Staining)
This assay quantifies the induction of apoptosis in CML cells following treatment with TKIs.
-
Materials:
-
CML cell lines (e.g., K562)
-
Test compounds (PF-114, other TKIs)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat CML cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blot for Phosphorylated Downstream Targets
This technique assesses the inhibition of BCR-ABL kinase activity within the cell by measuring the phosphorylation status of its key downstream substrates.
-
Materials:
-
CML cell lines (e.g., K562)
-
Test compounds (PF-114, other TKIs)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-CrkL (Tyr207), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-Akt (Ser473), and antibodies for total CrkL, ERK, and Akt.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Treat K562 cells with different concentrations of TKIs for a short duration (e.g., 1-4 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the level of phosphorylation of the target proteins relative to the total protein levels and the untreated control. A decrease in the phosphorylated form of CrkL, ERK, and Akt indicates inhibition of the BCR-ABL signaling pathway.[4]
-
Conclusion
PF-114 (vamotinib) has emerged as a promising third-generation BCR-ABL inhibitor with a distinct efficacy and safety profile. Its potent activity against a wide range of BCR-ABL mutations, including the formidable T315I mutation, and its demonstrated efficacy in patients who have failed other TKIs, including ponatinib, position it as a valuable potential addition to the therapeutic arsenal (B13267) for CML. The more selective kinase inhibition profile of PF-114 compared to ponatinib may translate into a better-tolerated treatment, addressing a key unmet need in the management of resistant CML. Further clinical investigation is warranted to fully elucidate the cross-resistance profile and long-term outcomes associated with PF-114 therapy. The experimental data and protocols presented in this guide provide a framework for the continued evaluation and comparison of this and other novel BCR-ABL inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Compound Mutations Combining Key Kinase Domain Positions Confer Clinical Resistance to Ponatinib in Ph Chromosome-Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Analysis of PF-114 and Preceding Tyrosine Kinase Inhibitors
Introduction: The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML). From the first-generation imatinib (B729) to subsequent generations, each new agent has sought to improve efficacy, particularly against resistance mutations. However, this progress has often been accompanied by distinct and sometimes severe off-target toxicities. PF-114 (Vamotinib) is a fourth-generation TKI designed to potently inhibit BCR-ABL, including the T315I mutation, while maintaining a selective kinase profile to potentially offer a more favorable safety profile.[1][2] This guide provides a detailed comparison of the safety data for PF-114 against older TKIs, supported by experimental data and methodologies.
Comparative Safety Profiles: An Overview
The primary safety concerns with TKIs often relate to their "off-target" effects, where the drug inhibits kinases other than its intended BCR-ABL target.[3][4] These off-target activities can lead to a range of adverse events, from manageable gastrointestinal issues to severe cardiovascular complications.[4][5] Imatinib, the first-generation TKI, is generally well-tolerated with a favorable long-term safety profile.[6][7][8] Second-generation TKIs like dasatinib, nilotinib (B1678881), and bosutinib (B1684425) offer greater potency but are associated with specific toxicities such as pleural effusion (dasatinib), cardiovascular events (nilotinib), and gastrointestinal/liver toxicity (bosutinib).[7][9][10][11] The third-generation TKI, ponatinib (B1185), is highly effective against resistant mutations but carries a significant risk of arterial occlusive events.[12][13]
PF-114 was rationally designed to increase selectivity for the Bcr-Abl kinase, potentially improving safety by avoiding the off-target effects associated with older TKIs, particularly the vascular events linked to ponatinib.[2][14] Early clinical data suggests a distinct safety profile for PF-114, characterized primarily by skin toxicity, with a notable absence of vascular occlusive events in Phase 1 studies.[15][16][17]
Data Presentation: Adverse Events
The following tables summarize the common and serious adverse events (AEs) associated with PF-114 and older TKIs based on data from clinical trials.
Table 1: Comparison of Common Non-Hematologic Adverse Events (All Grades)
| Adverse Event | PF-114 (Phase 1)[15][18] | Imatinib[19] | Dasatinib[20] | Nilotinib[21] | Bosutinib[11][22] | Ponatinib[23] |
| Skin Toxicity/Rash | Most Common | Common | Common | Common | Common | Common (26.9%) |
| Gastrointestinal | Not Reported as Most Common | Nausea, Diarrhea, Vomiting | Diarrhea, Nausea | Nausea, Pruritus | Diarrhea (70%), Vomiting (33%) | Abdominal Pain (33.3%) |
| Fluid Retention/Edema | Not Reported as DLT | Common (Superficial Edema) | Common (Pleural Effusion) | Not a Hallmark | Less Common | Not a Hallmark |
| Hepatotoxicity | Grade 3 Hepatitis (1 case) | Less Common | Less Common | Increased ALT, Bilirubin | Elevated ALT (33%) | Elevated Lipase (28.2%) |
| Musculoskeletal | Not Reported as Common | Muscle Cramps, Pain | Less Common | Not a Hallmark | Less Common | Not a Hallmark |
| Headache/Fatigue | Not Reported as Common | Fatigue | Common | Less Common | Fatigue | Not a Hallmark |
Table 2: Comparison of Grade 3/4 Hematologic Adverse Events
| Adverse Event | PF-114 (Phase 1) | Imatinib[19] | Dasatinib[9] | Nilotinib[21] | Bosutinib[22] | Ponatinib[23] |
| Thrombocytopenia | Not Reported as DLT | Common | Severe | Common (21.2%) | Common | Most Common (39.7%) |
| Neutropenia | Not Reported as DLT | Common | Severe | Less Common | Common | Common |
| Anemia | Not Reported as DLT | Common | Severe | Common (14.1%) | Common | Common (28.2%) |
Note: Data for PF-114 is from a Phase 1 dose-escalation trial and may not be fully representative of the broader safety profile.
Table 3: Comparison of Key Serious and Class-Specific Adverse Events
| Adverse Event Class | PF-114 (Phase 1)[2][17] | Imatinib[7] | Dasatinib[7][24] | Nilotinib[7] | Bosutinib[10] | Ponatinib[13][23] |
| Vascular Occlusive Events | None Observed | Minimal Risk | Low Risk | Significant Risk (PAD) | Low Risk | High Risk (AOE, VTE) |
| Cardiovascular | No new signals | Favorable Profile | QT Prolongation, Cardiac Failure | High Risk (Ischemic Events) | Cardiac Ischemia, Failure | Heart Failure, Arrhythmia |
| Pulmonary | Not Reported | Low Risk | Pulmonary Arterial Hypertension (PAH) | Low Risk | Pleural Effusion (uncommon) | Low Risk |
| Dose-Limiting Toxicity | Grade 3 Skin Toxicity | N/A | Myelosuppression | Myelosuppression | Diarrhea, Rash | Arterial Thrombosis |
Experimental Protocols
The safety data for PF-114 was primarily established through a Phase 1, multicenter, open-label, dose-escalation study. The methodology is representative of early-phase clinical trials for oncology drugs.
Study Title: A Study to Evaluate Tolerability, Safety, Pharmacokinetics and Preliminary Efficacy of PF-114 for Oral Administration in Adults With Ph+ Chronic Myeloid Leukemia (NCT02885766).[14]
Experimental Protocol: Phase 1 Dose-Escalation Study
-
Study Design: A standard 3+3 dose-escalation design was employed to determine the Maximum Tolerated Dose (MTD).[15][18] Patients were enrolled in cohorts of three and administered a specific dose of PF-114. If no dose-limiting toxicities (DLTs) were observed in the first cycle (28 days), the dose was escalated for the next cohort.[2] If one patient experienced a DLT, three more patients were added to that cohort. The MTD was identified as the dose level at which two or more patients in a cohort of up to six experienced a DLT.[15]
-
Primary Objectives:
-
Patient Population: The study enrolled adult patients (≥18 years) with Chronic or Accelerated Phase CML who had failed or were intolerant to at least one second-generation TKI, or who possessed the BCR-ABL1 T315I mutation.[2] Patients were required to have an ECOG performance score of 0-2 and adequate organ function.[2]
-
Safety and Tolerability Assessment: Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.[15][18] Safety assessments included physical examinations, vital signs, electrocardiograms (ECGs), and regular laboratory tests (hematology, serum chemistry, liver function). The ankle-brachial index was monitored to assess for vascular effects.[2][17]
-
Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of PF-114, including its absorption, distribution, metabolism, and excretion.
Mandatory Visualizations
Caption: Evolution of TKIs and their associated hallmark toxicities.
Caption: Experimental workflow for Phase 1 TKI safety evaluation.
Caption: Simplified BCR-ABL signaling pathway inhibited by TKIs.
Conclusion
The safety profile of PF-114, based on initial Phase 1 data, appears distinct from that of older TKIs. Its hallmark dose-limiting toxicity is manageable, reversible skin toxicity.[15][18] Most notably, preclinical and early clinical studies have not shown signals of the vascular occlusive events that are a significant concern with the potent third-generation TKI, ponatinib.[2][16] While older TKIs remain crucial in the management of CML, their use can be limited by specific adverse events, such as the cardiovascular risks of nilotinib and ponatinib or the risk of pulmonary arterial hypertension with dasatinib.[7] PF-114's design for higher kinase selectivity appears to translate into a different and potentially more manageable safety profile, particularly for patients with resistance or intolerance to other TKIs where cardiovascular comorbidities are a concern. Further investigation in larger, later-phase clinical trials is necessary to fully characterize its safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The safety profile of imatinib in CML and GIST: long-term considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Chronic Myeloid Leukemia Drugs Show Divergent Cardiovascular Risk Profiles, JACC Cardio-Oncology State-of-the-Art Review Reports [medicaldialogues.in]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. SPRYCEL® (dasatinib) Safety Profile - Newly Diagnosed Patients | HCP [sprycel-hcp.com]
- 10. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 11. Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICLUSIG® (ponatinib) Pace Trial Safety Profile [iclusig.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. drugs.com [drugs.com]
- 20. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
PF-114 Efficacy in Primary Patient Samples: A Comparative Guide
For researchers and drug development professionals, identifying potent and selective therapeutic agents is paramount. This guide provides an objective comparison of PF-114 (also known as Vamotinib), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI), with alternative treatments for Chronic Myeloid Leukemia (CML). The data herein is based on published preclinical and clinical findings, focusing on the efficacy of PF-114 in primary patient samples, particularly in cases of resistance to prior TKI therapies.
Mechanism of Action: Targeting the BCR-ABL1 Oncoprotein
PF-114 is an ATP-competitive oral TKI designed to potently inhibit the BCR-ABL1 fusion protein, the hallmark of CML.[1][2] Its mechanism involves blocking the kinase activity of both wild-type and mutated BCR-ABL1 isoforms, including the highly resistant "gatekeeper" T315I mutation.[3][4] Inhibition of BCR-ABL1 blocks downstream signaling pathways crucial for CML cell proliferation and survival. This leads to the dephosphorylation of adaptor proteins like CrkL, suppression of the ERK1/2 and Akt pathways, and ultimately, the induction of apoptosis (programmed cell death) in malignant cells.[5]
Caption: BCR-ABL1 signaling pathway and the inhibitory action of PF-114.
Clinical Efficacy of PF-114 in Heavily Pre-treated CML Patients
A Phase 1 dose-escalation study (NCT02885766) evaluated the safety and efficacy of PF-114 in 51 CML patients who were resistant to or intolerant of at least one second-generation TKI or harbored the T315I mutation. Participants were heavily pre-treated, with 25 having received three or more prior TKIs. The study identified a maximum tolerated dose (MTD) of 600 mg/day and determined the 300 mg/day dose to have the best balance of safety and efficacy.
The workflow for this pivotal trial involved a standard 3+3 dose-escalation design to establish safety and determine the MTD, followed by cohort expansion at well-tolerated and effective doses to further assess efficacy.
Caption: Workflow of the PF-114 Phase 1 dose-escalation and expansion trial.
Efficacy Data Summary
The following table summarizes the clinical response rates observed in the Phase 1 study of PF-114.
| Response Metric | All Evaluable Patients | Optimal Dose (300 mg) | Patients with T315I Mutation |
| Complete Hematologic Response (CHR) | 14 of 30 | Not specified | 3 of 16 |
| Major Cytogenetic Response (MCyR) | 14 of 44 | 6 of 7 | 3 of 16 |
| Complete Cytogenetic Response (CCyR) | 10 of 50 | 5 of 9 | 1 of 16 |
| Major Molecular Response (MMR) | 7 of 51 | 4 of 9 | Not specified |
| (Data sourced from clinical trial results). |
Comparative Landscape of TKIs for Resistant CML
While direct head-to-head trials are limited, a comparison can be framed based on available data from separate studies. PF-114 was developed to improve upon the safety profile of ponatinib, another potent third-generation TKI, particularly concerning vascular occlusive events. Asciminib, a STAMP inhibitor with a different binding mechanism, has also shown strong efficacy in later lines of therapy.
| Drug | Patient Population | Key Efficacy Results | Primary Safety Concerns |
| PF-114 (Vamotinib) | CML, failed ≥1 2nd-gen TKI or T315I mutation | T315I: 3 of 16 achieved MCyR. 300mg dose: 6 of 7 achieved MCyR. | Grade 3 skin toxicity at higher doses; no vascular occlusive events reported. |
| Ponatinib | CML, resistance/intolerance to dasatinib/nilotinib or T315I | T315I: 47.37% MMR rate by 12 months (MAIC data). | Arterial occlusive events, venous thromboembolism, hepatotoxicity. |
| Asciminib | CML, failed ≥2 prior TKIs | Superior MMR rate vs. bosutinib (B1684425) (25.5% vs 13.2% at 24 weeks). | Thrombocytopenia, neutropenia, pancreatitis. |
| Imatinib (as comparator) | Newly diagnosed CML (initial therapy) | 89% CCyR rate at 12 months. | Fluid retention, muscle cramps, rash. |
| (This table provides an indirect comparison; efficacy can vary significantly based on trial design and patient characteristics). |
Experimental Protocols
Phase 1 Clinical Trial (NCT02885766) Methodology
-
Study Design: An open-label, multicenter, 3+3 dose-escalation study followed by cohort expansion to determine MTD, safety, and preliminary efficacy.
-
Patient Population: Adult patients with Philadelphia chromosome-positive (Ph+) CML in chronic or accelerated phase who were resistant to or intolerant of at least one second-generation TKI (dasatinib, nilotinib) or had the T315I mutation.
-
Treatment: PF-114 mesylate administered orally once daily in continuous 28-day cycles. Doses ranged from 50 mg to 750 mg.
-
Endpoint Evaluation:
-
Primary Endpoints: Determination of dose-limiting toxicities (DLTs) during the first cycle and the maximum tolerated dose (MTD).
-
Secondary Endpoints: Assessment of safety and tolerability (NCI-CTCAE v4.03), pharmacokinetics, and anti-CML activity.
-
Response Assessment:
-
Hematologic Response: Evaluated based on European LeukemiaNet (2013) criteria.
-
Cytogenetic Response: Assessed by standard chromosome banding analysis of bone marrow cells.
-
Molecular Response: Measured by quantitative polymerase chain reaction (qPCR) to determine the level of BCR-ABL1 transcripts in peripheral blood, reported on the International Scale (IS).
-
-
In Vitro Mechanistic Studies
-
Cell Lines: Experiments utilized CML-derived cell lines (e.g., K562) and Ba/F3 cells engineered to express wild-type or mutated BCR-ABL1.
-
Methods:
-
Kinase Inhibition Assays: To determine the potency of PF-114 against various BCR-ABL1 mutants.
-
Western Blotting: To measure the phosphorylation status of BCR-ABL1 and downstream signaling proteins such as CrkL, ERK1/2, and Akt.
-
Apoptosis Assays: To quantify cell death via methods like Annexin V staining, caspase activation assays, and analysis of poly(ADP-ribose)polymerase (PARP) cleavage.
-
Cell Cycle Analysis: To assess cell cycle arrest (e.g., G1 arrest) induced by the inhibitor.
-
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PF-114 - Chronic Myeloid Leukemia [cmleukemia.com]
- 4. researchgate.net [researchgate.net]
- 5. PF‑114, a novel selective inhibitor of BCR‑ABL tyrosine kinase, is a potent inducer of apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Durability of Response to PF-114 in Chronic Myeloid Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the durability of response to PF-114 (vamotinib), a third-generation BCR-ABL tyrosine kinase inhibitor (TKI), in the context of currently available therapies for chronic myeloid leukemia (CML). As resistance to earlier generation TKIs remains a significant clinical challenge, particularly in patients harboring the T315I mutation, this document aims to objectively compare the performance of PF-114 with key alternatives, supported by available experimental data.
Introduction to PF-114 (Vamotinib)
PF-114 is an orally bioavailable, potent, and selective inhibitor of the BCR-ABL kinase, including its mutated forms that confer resistance to other TKIs.[1] Notably, it is designed to be effective against the T315I "gatekeeper" mutation, a common mechanism of resistance to first and second-generation TKIs.[1] Preclinical studies have suggested that PF-114 has a higher selectivity for BCR-ABL compared to ponatinib (B1185), a key comparator, potentially leading to an improved safety profile, particularly concerning vascular occlusive events.[2]
Comparative Efficacy and Durability of Response
The following tables summarize the available clinical trial data for PF-114 and its primary comparators, ponatinib and asciminib (B605619), in heavily pre-treated CML patients, including those with the T315I mutation.
Table 1: Efficacy of PF-114 in Patients with CML (Phase 1 Study - NCT02885766) [1][3]
| Response Metric | All Evaluable Patients (N=51) | Patients with T315I Mutation (N=16) |
| Median Duration of Exposure | 6 months (range, <1-52) | Not Reported |
| Complete Hematologic Response (CHR) | 14 of 30 evaluable subjects | 3 of 16 subjects |
| Major Cytogenetic Response (MCyR) | 14 of 44 evaluable subjects | 3 of 16 subjects |
| Complete Cytogenetic Response (CCyR) | 10 of 50 evaluable subjects | 1 of 16 subjects |
| Major Molecular Response (MMR) | 7 of 51 evaluable subjects | Not Reported |
Note: Data is from a phase 1 dose-escalation study and represents preliminary efficacy.
Table 2: Durability of Response with Ponatinib in Chronic Phase CML (PACE Trial - 5-Year Follow-up)
| Response Metric | All CP-CML Patients (N=267) |
| Median Follow-up | 56.8 months |
| 5-Year Overall Survival (OS) | 73% |
| 5-Year Progression-Free Survival (PFS) | 53% |
| Probability of Maintaining MCyR at 5 Years | 82% |
| Probability of Maintaining MMR at 5 Years | 59% |
Table 3: Durability of Response with Asciminib in Chronic Phase CML (ASCEMBL Trial - 96-Week Follow-up)
| Response Metric | Asciminib Arm (N=157) | Bosutinib (B1684425) Arm (N=76) |
| Median Follow-up | 2.3 years | 2.3 years |
| MMR Rate at Week 96 | 37.6% | 15.8% |
| Median Duration of Exposure | 103.1 weeks | 30.5 weeks |
| Treatment Discontinuation due to Adverse Events | 7.7% | 26.3% |
Experimental Protocols
PF-114 Phase 1 Study (NCT02885766) Methodology
The clinical trial NCT02885766 was a phase 1, open-label, multicenter, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of PF-114 in adult patients with Philadelphia chromosome-positive (Ph+) CML who were resistant or intolerant to second-generation BCR-ABL inhibitors or harbored the T315I mutation.
-
Patient Population: Adults with Ph+ CML in chronic or accelerated phase who had failed or were intolerant to at least one second-generation TKI (dasatinib, nilotinib, or bosutinib) or had the T315I mutation.
-
Study Design: A standard 3+3 dose-escalation design was employed, starting at 50 mg once daily, with subsequent cohorts receiving escalating doses.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities (DLTs).
-
Secondary Objectives: To assess the preliminary efficacy of PF-114 by evaluating hematologic, cytogenetic, and molecular response rates.
-
Response Assessment:
-
Hematologic Response: Assessed according to European LeukemiaNet (ELN) 2013 guidelines.
-
Cytogenetic Response: Evaluated by standard chromosome banding analysis of bone marrow metaphases.
-
Molecular Response: Measured by quantitative reverse transcription-polymerase chain reaction (qRT-PCR) for BCR-ABL1 transcripts, reported on the International Scale (IS).
-
Ponatinib PACE Trial Methodology
The PACE (Ponatinib Ph+ ALL and CML Evaluation) trial was a pivotal phase 2, open-label, single-arm international study.
-
Patient Population: Patients with CML or Ph+ acute lymphoblastic leukemia (ALL) who were resistant or intolerant to dasatinib (B193332) or nilotinib, or who had the T315I mutation.
-
Treatment: Ponatinib was administered orally at a starting dose of 45 mg once daily.
-
Primary Endpoint: Major cytogenetic response (MCyR) rate at 12 months in chronic phase CML (CP-CML) patients.
-
Response Assessment: Similar to the PF-114 trial, responses were evaluated based on hematologic, cytogenetic, and molecular criteria.
Asciminib ASCEMBL Trial Methodology
The ASCEMBL trial was a phase 3, multicenter, open-label, randomized study.
-
Patient Population: Adult patients with CP-CML who had been previously treated with two or more TKIs.
-
Treatment Arms: Patients were randomized 2:1 to receive either asciminib (40 mg twice daily) or bosutinib (500 mg once daily).
-
Primary Endpoint: Major molecular response (MMR) rate at 24 weeks.
-
Key Secondary Endpoint: MMR rate at 96 weeks.
Visualizing Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. PF-114, like other TKIs, targets the ATP-binding site of the ABL kinase domain to inhibit its activity.
Caption: BCR-ABL signaling and the inhibitory action of PF-114.
Generalized TKI Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing a novel TKI like PF-114 in CML.
Caption: A generalized workflow for a TKI clinical trial in CML.
Mechanisms of Resistance
A critical aspect of assessing any new TKI is understanding the potential for resistance development.
-
PF-114 (Vamotinib): As a relatively new agent, clinical data on resistance mechanisms to PF-114 are limited. However, its efficacy in patients who have failed ponatinib suggests it may overcome some mechanisms of resistance to other third-generation TKIs.
-
Ponatinib: While effective against the T315I mutation, resistance to ponatinib can emerge through compound mutations in the BCR-ABL kinase domain (e.g., T315I combined with another mutation).
-
Asciminib: Resistance to asciminib, an allosteric inhibitor, can occur through mutations in the myristoyl pocket of BCR-ABL or through the upregulation of drug efflux pumps.
Conclusion
PF-114 (vamotinib) shows promise as a new therapeutic option for patients with CML who have developed resistance or intolerance to other TKIs, including those with the challenging T315I mutation. Preliminary data from the phase 1 study demonstrates its clinical activity. However, a comprehensive assessment of the durability of response requires longer-term follow-up and ideally, head-to-head comparative trials.
The long-term data from the PACE and ASCEMBL trials for ponatinib and asciminib, respectively, set a high bar for durable efficacy in this patient population. Ponatinib demonstrates robust and lasting responses, albeit with a notable risk of arterial occlusive events. Asciminib offers a favorable safety profile and superior efficacy compared to bosutinib in a later-line setting.
For researchers and drug development professionals, the continued investigation of PF-114 will be crucial. Future studies should focus on elucidating the long-term durability of responses, further characterizing its safety profile, and identifying potential mechanisms of resistance. This will ultimately define its place in the evolving treatment landscape for chronic myeloid leukemia.
References
- 1. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase-1 study of vamotinib (PF-114), a 3rd generation BCR::ABL1 tyrosine kinase-inhibitor, in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Laboratory Reagents
Disclaimer: The following procedures are a generalized guideline for the disposal of a hypothetical, non-hazardous, water-soluble solid laboratory reagent, referred to herein as "DD202-114." These instructions are provided for illustrative purposes due to the inability to identify a specific chemical compound under the designation "this compound" from available resources. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for any specific chemical they intend to handle and dispose of to ensure full compliance with safety regulations and institutional protocols.
Pre-Disposal Safety and Preparation
Before initiating any disposal procedures, it is critical to have a comprehensive understanding of the chemical's properties and the necessary safety precautions.
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent accidental exposure. The minimum required PPE for handling a non-hazardous solid chemical includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
Work Area Preparation: Ensure that the disposal area is clean, well-ventilated, and equipped with an emergency eyewash station and safety shower. All necessary materials for disposal and potential spill cleanup should be readily accessible.
Step-by-Step Disposal Protocol for "this compound"
This protocol outlines the direct disposal of the chemical waste. For spills, refer to the Accidental Release Measures.
-
Initial Weighing: Accurately weigh the amount of "this compound" designated for disposal. This quantity should be recorded for waste inventory purposes.
-
Solubilization: In a designated chemical fume hood, dissolve the solid "this compound" in deionized water. The recommended concentration for safe handling and disposal is ≤10% (w/v).
-
pH Neutralization: Measure the pH of the resulting solution. If the pH is outside the neutral range of 6.0-8.0, adjust it using appropriate dilute acidic or basic solutions (e.g., 0.1M HCl or 0.1M NaOH).
-
Waste Collection: Transfer the neutralized solution into a clearly labeled, non-metallic, sealed waste container. The label should include:
-
Chemical Name: "Aqueous solution of this compound (neutralized)"
-
Concentration: As prepared
-
Date of Generation
-
Principal Investigator/Lab Contact
-
-
Final Disposal: The sealed waste container should be stored in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department for final disposal in accordance with local and federal regulations.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Don PPE: Put on the appropriate PPE as described in Section 1.
-
Containment: For solid spills, carefully sweep or vacuum the material to avoid generating dust. For liquid spills (solutions of "this compound"), absorb the spill with an inert material such as sand or vermiculite.
-
Collection: Place all contaminated materials into a labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Quantitative Data Summary
The following table summarizes the hypothetical physical and chemical properties of "this compound" that are relevant to its safe disposal.
| Property | Value | Notes |
| Physical State | Solid (crystalline powder) | Avoid dust inhalation. |
| Solubility in Water | > 50 g/L at 20°C | Readily soluble for aqueous disposal. |
| pH of a 1% Solution | 6.5 - 7.5 | Generally neutral, requires confirmation. |
| Boiling Point | Not Applicable | Decomposes at elevated temperatures. |
| Melting Point | 150 - 155 °C | - |
| Vapor Pressure | Negligible | Not a significant inhalation hazard at STP. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of "this compound."
Important Safety Notice: Identification of DD202-114 Required
To ensure the safety of all laboratory personnel, it is imperative to positively identify the chemical substance designated as DD202-114 before handling. An initial search has not yielded a specific Safety Data Sheet (SDS) for a product with this identifier.
The designation "this compound" may be a manufacturer-specific product code, an internal laboratory identifier, or an abbreviation that is not widely recognized. Without the corresponding SDS, it is impossible to provide accurate and reliable information regarding the necessary personal protective equipment (PPE), handling protocols, and disposal procedures.
Actionable Steps for Researchers, Scientists, and Drug Development Professionals:
-
Locate the Safety Data Sheet (SDS): The SDS is the primary source of safety information for any chemical. It should have been provided by the manufacturer or supplier. If you cannot locate the physical or digital copy, contact the supplier immediately and request the SDS for "this compound."
-
Examine the Container Label: The original container of this compound should have a label with the following critical information:
-
Product Name/Identifier
-
Manufacturer or Supplier Name and Contact Information
-
Chemical Abstract Service (CAS) Number
-
Hazard Pictograms
-
-
Contact the Manufacturer or Supplier: Using the information from the container label, contact the manufacturer or supplier directly. They are legally obligated to provide you with a comprehensive SDS.
Once the correct Safety Data Sheet for this compound is obtained, the following information, as per your core requirements, can be provided:
-
Personal Protective Equipment (PPE): A detailed breakdown of the required PPE for handling this compound, including specific requirements for eye and face protection, skin protection (gloves, lab coats), and respiratory protection.
-
Quantitative Data Summary: A structured table summarizing all quantitative safety data, such as exposure limits (e.g., PEL, TLV), toxicity values (e.g., LD50), and physical/chemical properties.
-
Operational and Disposal Plans: Step-by-step procedural guidance for the safe handling, storage, and disposal of this compound, including spill response measures.
-
Experimental Protocol Safety: Integration of safety protocols within the context of your specific experimental workflows.
-
Visual Safety Guides: A Graphviz diagram illustrating the safe handling workflow for this compound, from receipt of the chemical to its final disposal, will be generated upon receiving the necessary information.
Proceeding without accurate identification and the corresponding SDS is a significant safety risk. Please prioritize obtaining the correct documentation before any handling or experimental use of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
